1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-pyrrolidin-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-14(6-3-1)13-18-11-8-15(9-12-18)16-7-4-10-17-16/h1-3,5-6,15-17H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECPDMILCCLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and Its Core Structural Motifs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine and pyrrolidine ring systems are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The novel compound, 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, combines these privileged structures, suggesting significant potential in drug discovery. This guide provides a comprehensive technical overview of this molecule. Due to the novelty of this specific chemical entity, a dedicated CAS number and specific safety data sheets (SDS) are not yet publicly available. Therefore, this document will provide a robust analysis based on the well-characterized and structurally related compound, 1-Benzyl-4-piperidone (CAS No. 3612-20-2), to infer critical safety, handling, and physicochemical properties. This approach provides a scientifically grounded framework for researchers working with this and related chemical structures. We will delve into the synthesis, known applications of its core motifs, and provide detailed protocols and safety guidelines to empower researchers in their drug development endeavors.
Introduction: The Significance of the N-Benzylpiperidine and Pyrrolidinylpiperidine Scaffolds
The N-benzylpiperidine motif is a cornerstone in drug discovery, valued for its structural flexibility and three-dimensional nature. This allows for optimal interactions with a wide range of biological targets. Medicinal chemists frequently employ the N-benzylpiperidine scaffold to modulate the efficacy and physicochemical properties of drug candidates. It can engage in crucial cation-π interactions with target proteins and provides a versatile platform for optimizing stereochemistry to enhance potency and reduce toxicity.[1] This motif is present in numerous approved drugs and clinical candidates.[1]
Similarly, the pyrrolidinylpiperidine core is recognized for its potential in developing novel therapeutics. For instance, derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic and antimicrobial properties.[2] The combination of these two potent pharmacophores in 1-Benzyl-4-(pyrrolidin-2-yl)piperidine suggests a promising candidate for further investigation in various therapeutic areas.
Physicochemical Properties
As a direct CAS number for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is not available, we present the physicochemical properties of the closely related surrogate, 1-Benzyl-4-piperidone (CAS No. 3612-20-2). These properties offer valuable insights into the expected characteristics of the target compound.
| Property | Value | Source |
| CAS Number | 3612-20-2 | |
| Molecular Formula | C12H15NO | [3] |
| Molecular Weight | 189.25 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Boiling Point | 134 °C at 7 mmHg | |
| Density | 1.021 g/mL at 25 °C | |
| Refractive Index | n20/D 1.541 | |
| Flash Point | 71 °C (159.8 °F) | [5] |
| Storage Temperature | 2-8°C |
Safety and Handling
The following safety and handling information is derived from the safety data sheets of 1-Benzyl-4-piperidone. Researchers handling 1-Benzyl-4-(pyrrolidin-2-yl)piperidine or similar derivatives should adopt these precautions as a baseline for safe laboratory practice.
Hazard Identification
1-Benzyl-4-piperidone is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Precautionary Measures and Personal Protective Equipment (PPE)
A comprehensive safety protocol is paramount when working with this class of compounds.
Caption: Key Safety and Handling Procedures for N-Benzylpiperidine Derivatives.
First-Aid Measures
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Refrigeration (2-8°C) is recommended.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Do not flush into surface water or sanitary sewer system.
Synthesis and Applications
General Synthesis of N-Benzyl-4-piperidone
A common synthetic route to N-benzyl-4-piperidone involves the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base such as potassium carbonate.[7] Another method utilizes benzylamine and methyl acrylate as starting materials, proceeding through a 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[7]
Caption: A representative synthetic workflow for 1-Benzyl-4-piperidone.
Applications in Drug Discovery
The N-benzyl-4-piperidone core is a versatile intermediate in the synthesis of a wide range of pharmaceuticals.
-
Opioid Analgesics: It is a key intermediate in the synthesis of Remifentanil, a potent and short-acting opioid analgesic used in anesthesia.[8]
-
Fentanyl and Related Compounds: This scaffold serves as a starting material for the synthesis of fentanyl and its analogues.[3]
-
Alzheimer's Disease Therapeutics: 1-Benzyl-4-piperidone is used in the synthesis of multi-target-directed ligands for the treatment of Alzheimer's disease.
-
Other CNS Targets: It is a building block for spirocyclic furopyridines that act as sigma receptor ligands, which have potential applications in treating central nervous system disorders.
The pyrrolidinylpiperidine moiety has also demonstrated significant biological activity, with derivatives showing potential as anti-bacterial, anti-fungal, and analgesic agents.[9] The introduction of a pyrrolidine group at the 4-position of a central piperidine ring has been shown to enhance the activity and selectivity of PPARδ agonists, which are targets for metabolic diseases.[10]
Conclusion
While 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a novel compound without a dedicated body of literature, a thorough analysis of its core structural components—N-benzylpiperidine and pyrrolidinylpiperidine—provides a strong foundation for its safe handling and exploration in drug discovery. By leveraging the extensive data available for the surrogate compound, 1-Benzyl-4-piperidone, researchers can proceed with a high degree of confidence in their experimental design. The convergence of two highly privileged pharmacophores in this single molecule makes it an exciting prospect for the development of new therapeutic agents. As with any novel chemical entity, all experimental work should be conducted with rigorous adherence to safety protocols, and any new findings on its properties and biological activity should be thoroughly documented and shared with the scientific community.
References
-
Exploring N-Benzyl-4-piperidone: Properties, Applications, and Manufacturing Insights. (2026, January 25). linkedin.com. [Link]
-
1-Benzyl-4-piperidone | C12H15NO | CID 19220. pubchem.ncbi.nlm.nih.gov. [Link]
-
Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. (2023, August 8). pubs.acs.org. [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. kcl.ac.uk. [Link]
-
SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. semanticscholar.org. [Link]
-
Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. researchgate.net. [Link]
-
SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS | Request PDF. researchgate.net. [Link]
-
Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. inis.iaea.org. [Link]
- Preparation method of N-benzyl-4-piperidone.
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. europepmc.org. [Link]
-
N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. researchgate.net. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. unipi.it. [Link]
-
Structure of N-benzylpiperidine derivatives. | Download Scientific Diagram. researchgate.net. [Link]
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Therapeutic Potential of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine in Drug Discovery
The following technical guide details the therapeutic potential, pharmacological mechanisms, and experimental frameworks for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine , a privileged scaffold in neuropharmacology.
Executive Summary
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (CAS: 524674-28-0) represents a "privileged scaffold" in medicinal chemistry, characterized by its bis-heterocyclic core (piperidine and pyrrolidine) and a lipophilic benzyl moiety. This structural architecture positions it as a high-value lead compound for Multi-Target-Directed Ligand (MTDL) design, specifically targeting Central Nervous System (CNS) pathologies.
Its therapeutic potential is anchored in two primary pharmacological axes:
-
Sigma-1 Receptor (
R) Modulation: Acting as a chaperone ligand to mitigate endoplasmic reticulum (ER) stress and enhance neuroplasticity. -
Cholinergic & Monoaminergic Regulation: Structural homology to Donepezil and Nicotine analogs suggests dual activity in acetylcholinesterase (AChE) inhibition and monoamine transporter modulation.
This guide provides a comprehensive roadmap for leveraging this scaffold in the development of therapeutics for Alzheimer’s Disease (AD), Major Depressive Disorder (MDD), and neuropathic pain.
Pharmacological Mechanism & Therapeutic Targets[1][2][3][4]
The Sigma-1 Receptor ( R) Chaperone Complex
The N-benzylpiperidine moiety is a classic pharmacophore for high-affinity
Mechanism of Action:
-
ER Stress Relief: The ligand promotes the dissociation of
R from BiP (Binding immunoglobulin Protein), activating its chaperone function. -
Calcium Homeostasis: At the MAM,
R stabilizes the IP3 Receptor (IP3R), ensuring proper transfer from the ER to mitochondria, which boosts ATP production and prevents apoptotic signaling.
Acetylcholinesterase (AChE) Inhibition
The benzyl group of the scaffold aligns with the Peripheral Anionic Site (PAS) of AChE, while the basic nitrogen of the pyrrolidine/piperidine core interacts with the Catalytic Anionic Site (CAS) . This "dual-binding" mode is critical for inhibiting AChE-induced amyloid-
Signaling Pathway Visualization
The following diagram illustrates the ligand-induced
Figure 1: Mechanism of Action: Ligand-mediated Sigma-1 Receptor translocation and mitochondrial regulation.[1]
Medicinal Chemistry & Synthesis Protocol
To explore the therapeutic window of this scaffold, high-purity synthesis is required. The following protocol outlines a robust Modular Convergent Synthesis designed for library generation.
Retrosynthetic Analysis
The molecule is disconnected at the C4-C2' bond between the piperidine and pyrrolidine rings.
-
Fragment A: 1-Benzyl-4-piperidone (Electrophile).
-
Fragment B: Pyrrolidine precursor (Nucleophile).
Step-by-Step Synthesis Protocol
Reagents:
-
1-Benzyl-4-piperidone (CAS: 3612-20-2)[2]
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
Trifluoroacetic acid (TFA)
-
Sodium triacetoxyborohydride (STAB)
| Step | Reaction Type | Procedure | Critical Parameter |
| 1 | Lithiation | Dissolve N-Boc-pyrrolidine in anhydrous THF at -78°C. Add s-BuLi dropwise to generate the | Temp Control: Maintain <-70°C to prevent decomposition. |
| 2 | Coupling | Add 1-Benzyl-4-piperidone slowly to the lithiated pyrrolidine. Stir for 2h at -78°C, then warm to RT. | Anhydrous: Moisture will quench the lithio-intermediate immediately. |
| 3 | Dehydration | Treat the resulting tertiary alcohol with | Elimination: Ensure complete conversion to the alkene. |
| 4 | Reduction | Hydrogenate the alkene using | Stereocontrol: This step yields a racemic mixture; Chiral HPLC may be needed. |
| 5 | Purification | Acid-base extraction followed by Flash Column Chromatography (DCM:MeOH:NH3). | Purity: Target >98% by HPLC for biological assays. |
Experimental Validation Framework
Reliable data generation requires self-validating assay systems. Below is the standard operating procedure (SOP) for validating the Sigma-1 Receptor Affinity .
Radioligand Binding Assay (Protocol)
Objective: Determine the Binding Affinity (
-
Tissue Preparation:
-
Homogenize Guinea pig brain cortex (rich in
R) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). -
Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet.
-
-
Incubation:
-
Radioligand:
(2 nM). -
Test Compound: 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (Concentration range:
to M). -
Non-Specific Binding (NSB): Define using 10
M Haloperidol. -
Incubate for 120 min at 37°C.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Validation Criteria:
-
Specific Binding: Must be >80% of total binding.
-
Reference Standard: Haloperidol
should fall within 1-5 nM.
Screening Workflow & Decision Logic
Drug discovery programs must follow a logical screening funnel to eliminate false positives early.
Figure 2: Strategic Screening Funnel: From synthesis to in vivo validation.
Future Outlook & Strategic Recommendations
The 1-Benzyl-4-(pyrrolidin-2-yl)piperidine scaffold is currently underutilized relative to its structural potential.
-
Rigidification: Future analogs should explore bridging the piperidine ring (e.g., tropane derivatives) to lock the conformation and potentially increase selectivity for
R over R. -
Chirality: The C2-pyrrolidine stereocenter is critical. Enantioselective synthesis of the (S)-isomer (mimicking natural L-proline derivatives) often yields higher bioactivity and should be prioritized.
-
Oncology Applications: Given the overexpression of Sigma receptors in various cancers (prostate, breast), this scaffold could serve as a vector for Targeted Radionuclide Therapy if functionalized with a chelator.
References
-
Sigma-1 Receptor Pharmacology
- Title: Sigma-1 receptors: chaperoning life and de
- Source: Su, T. P., et al. (2010). Trends in Pharmacological Sciences.
-
URL:[Link]
-
Scaffold Synthesis & AChE Activity
- Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Sigma Receptor Ligands in Neurodegeneration
- Title: The Sigma-1 Receptor as a Therapeutic Target for Neurodegener
- Source: Frontiers in Neuroscience.
-
URL:[Link]
- Title: 1-benzyl-4-(pyrrolidin-2-yl)
Sources
Literature review of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine synthesis pathways
An in-depth analysis of the synthesis pathways for 1-benzyl-4-(pyrrolidin-2-yl)piperidine (CAS 524674-28-0) requires a fundamental understanding of saturated heterocyclic chemistry. As the pharmaceutical industry increasingly prioritizes "escape from flatland" architectures to improve pharmacokinetic properties and target specificity, linked saturated bicyclic systems like this diamine have become privileged scaffolds. Derivatives of the 4-(pyrrolidin-2-yl)piperidine core are heavily utilized in the development of PI3Kδ inhibitors for immunological disorders and 11β-HSD1 inhibitors for metabolic diseases.
This technical guide deconstructs the synthetic logic, causality, and step-by-step methodologies required to construct this specific C4-C2 linked diamine architecture.
Retrosynthetic Logic & Pathway Selection
The primary synthetic challenge in constructing 1-benzyl-4-(pyrrolidin-2-yl)piperidine lies in the regioselective formation of the C-C bond connecting the C4 position of the piperidine ring to the C2 position of the pyrrolidine ring. Direct coupling of two saturated, unprotected heterocycles is thermodynamically and kinetically unfavorable.
To bypass this, synthetic chemists rely on two primary retrosynthetic disconnections:
-
The Directed Lithiation Route (Path A): Exploits the innate dipole-stabilizing properties of N-protecting groups to generate a localized carbanion on a saturated ring, which is then trapped by a cyclic ketone[1][2].
-
The Heteroaryl Cross-Coupling Route (Path B): Relies on the robust coupling of planar aromatic precursors (pyridine and pyrrole), followed by a brute-force global hydrogenation to yield the fully saturated system.
Fig 1: Retrosynthetic disconnections for 1-benzyl-4-(pyrrolidin-2-yl)piperidine.
Pathway A: The Beak Lithiation Protocol (Recommended)
Pioneered by Peter Beak, the directed lithiation of N-Boc-pyrrolidine is the most chemically elegant and regioselective method for synthesizing this compound[1][2]. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it protects the secondary amine and directs the lithiation to the α-position (C2) via coordination with the lithium ion.
Causality of Reagent Selection
-
Base Selection (s-BuLi vs. n-BuLi): sec-Butyllithium is strictly required. n-BuLi is too nucleophilic and will attack the Boc carbonyl group, leading to decomposition. s-BuLi is a stronger kinetic base and bulkier, favoring α-deprotonation over nucleophilic addition.
-
Role of TMEDA: Tetramethylethylenediamine (TMEDA) is added to coordinate the lithium ion, breaking up the hexameric s-BuLi aggregates into highly reactive monomers, thereby drastically increasing the base's kinetic reactivity[1].
Step-by-Step Self-Validating Protocol
Step 1: α-Lithiation
-
Charge a flame-dried, argon-purged flask with N-Boc-pyrrolidine (1.0 eq) and anhydrous THF (0.2 M).
-
Add TMEDA (1.2 eq) and cool the system to -78 °C using a dry ice/acetone bath.
-
Dropwise add s-BuLi (1.2 eq, 1.4 M in cyclohexane) over 15 minutes.
-
Validation Check: The solution will transition to a pale yellow color, indicating the successful generation of the dipole-stabilized α-lithio carbanion. Stir for 1 hour at -78 °C to ensure complete deprotonation.
Step 2: Electrophilic Trapping 4. Dissolve 1-benzylpiperidin-4-one (1.1 eq) in a minimal amount of anhydrous THF and add dropwise to the -78 °C lithio-pyrrolidine solution. 5. Stir for 2 hours, allowing the temperature to slowly rise to -40 °C.
-
Validation Check: Quench a 50 µL reaction aliquot in 1 mL of MeOH. Analyze via LCMS. The presence of the mass ion [M+H]+ for the tertiary alcohol intermediate (1-benzyl-4-(1-Boc-pyrrolidin-2-yl)piperidin-4-ol) confirms successful C-C bond formation.
-
Quench the bulk reaction with saturated aqueous NH₄Cl and extract with EtOAc.
Step 3: Dehydration & Hydrogenation 7. To remove the tertiary hydroxyl group, dissolve the crude intermediate in dry pyridine and add SOCl₂ (2.0 eq) at 0 °C, or utilize Burgess reagent for milder conditions. This yields the tetrahydropyridine intermediate. 8. Dissolve the dehydrated intermediate in MeOH. Add 10 wt% Pd/C (0.1 eq). Purge the vessel with H₂ gas and stir under a balloon atmosphere (1 atm) for 12 hours.
-
Validation Check: Monitor via ¹H-NMR. The disappearance of the vinylic proton signal (~5.5 ppm) confirms complete reduction of the double bond. Note: Strict time control is necessary to prevent the catalytic hydrogenolysis of the N-benzyl group.
Step 4: Deprotection 9. Dissolve the hydrogenated product in a 4M HCl in dioxane solution (or 20% TFA in DCM) and stir at room temperature for 4 hours[2]. 10. Concentrate under vacuum and basify with 1M NaOH to yield the free base target: 1-benzyl-4-(pyrrolidin-2-yl)piperidine.
Fig 2: Mechanism and workflow of the Beak lithiation pathway.
Pathway B: Heteroaryl Cross-Coupling & Global Reduction
For highly scalable, early-phase syntheses where stereocontrol is not the immediate priority, building the framework via aromatic precursors is highly efficient.
Causality of Experimental Choices
-
Global Reduction Matrix: Pyridine and pyrrole rings are highly resistant to standard hydrogenation due to their aromatic resonance energy. Using Adams' Catalyst (PtO₂) in a strongly acidic medium (glacial acetic acid + catalytic HCl) is mandatory. The acid protonates the pyridine nitrogen, disrupting the aromatic electron cloud and drastically lowering the activation energy required for hydrogen addition.
-
Regioselective Benzylation: The final intermediate, 4-(pyrrolidin-2-yl)piperidine, possesses two secondary amines. The piperidine nitrogen is generally more basic and less sterically encumbered than the α-substituted pyrrolidine nitrogen, allowing for selective reductive amination.
Step-by-Step Self-Validating Protocol
-
Suzuki Coupling: React 4-bromopyridine with 1-(triisopropylsilyl)pyrrole-2-boronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a 3:1 Dioxane/H₂O mixture at 90 °C for 12 hours. Extract and purify via silica gel chromatography.
-
Global Reduction: Dissolve the coupled product in glacial acetic acid. Add PtO₂ (20 wt%) and 3 drops of concentrated HCl. Transfer to a Parr hydrogenation apparatus and shake under 60 psi of H₂ gas at 50 °C for 24 hours.
-
Validation Check: Filter the catalyst through Celite. Take a crude ¹H-NMR. The complete absence of aromatic protons (7.0 - 8.5 ppm) validates the total saturation of the bicyclic system.
-
Selective Benzylation: Dissolve the crude diamine in 1,2-dichloroethane (DCE). Add benzaldehyde (1.0 eq) and stir for 30 minutes to form the iminium ion. Add NaBH(OAc)₃ (1.5 eq) and stir for 12 hours. The steric bulk of the pyrrolidine C2-linkage directs the benzylation preferentially to the piperidine nitrogen.
Quantitative Pathway Comparison
To assist in route selection, the following table summarizes the operational metrics of both pathways based on standard synthetic outcomes for this class of molecules:
| Metric | Path A: Beak Lithiation | Path B: Heteroaryl Reduction |
| Overall Yield | 35% - 45% (over 4 steps) | 20% - 30% (over 3 steps) |
| Regioselectivity | Absolute (Directed by Boc group) | High (Steric differentiation) |
| Stereocontrol | High (Can use (-)-sparteine for asymmetry) | Poor (Yields diastereomeric mixtures) |
| Scalability | Moderate (Requires cryogenic -78 °C conditions) | High (Standard coupling and pressure vessels) |
| Reagent Cost | High (s-BuLi, TMEDA, Burgess Reagent) | Low to Moderate (PtO₂, Boronic acids) |
References
Sources
Pharmacophore Modeling of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine Ligands
This technical guide details the pharmacophore modeling of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine ligands. This scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its affinity toward Sigma-1 receptors (
The guide is structured to provide actionable protocols for computational chemists and medicinal chemists involved in lead optimization or virtual screening.
Technical Guide & Protocol
Executive Summary & Scaffold Analysis
The 1-Benzyl-4-(pyrrolidin-2-yl)piperidine scaffold is a dual-pharmacophore motif. It combines the N-benzylpiperidine fragment (a hallmark of AChE inhibitors like Donepezil and
Biological Relevance[1][2][3][4][5][6][7]
-
Sigma-1 Receptor (
R): Modulates calcium signaling and ER stress. High-affinity ligands typically require a basic nitrogen flanked by hydrophobic regions. -
Acetylcholinesterase (AChE): The N-benzyl moiety binds to the Peripheral Anionic Site (PAS), while the piperidine/pyrrolidine core interacts with the Catalytic Anionic Site (CAS).
Chemical Space Definition
The pharmacophore must account for three critical structural domains:
-
Domain A (The Anchor): The protonated piperidine nitrogen (Positive Ionizable).
-
Domain B (The Shield): The benzyl group (Hydrophobic/Aromatic).
-
Domain C (The Variable): The pyrrolidin-2-yl group (Hydrophobic/H-Bonding).
Data Curation & Conformational Analysis
Before model generation, the ligand dataset must be rigorously prepared. This scaffold exhibits significant flexibility, particularly at the C4-C2' bond connecting the rings.
Protocol: Ligand Preparation
-
Stereochemistry: The pyrrolidin-2-yl center creates
and enantiomers.-
Directive: Generate separate models for each enantiomer initially. Merging is only permissible if bioactivity data suggests stereochemical insensitivity.
-
-
Protonation States:
-
The piperidine nitrogen (
) must be protonated . -
The pyrrolidine nitrogen (
) may also be protonated depending on substitution. If it is a secondary amine, treat as Positive Ionizable (PI). If acylated (amide), treat as H-Bond Acceptor (HBA).
-
-
Energy Minimization: Use the OPLS3e or MMFF94 force field.
Conformational Sampling
The distance between the Benzyl centroid and the Pyrrolidine N is the critical pharmacophoric vector.
-
Method: Mixed Torsional/Low-Mode sampling.
-
Energy Window: 10 kcal/mol (to capture bioactive conformations that may not be global minima).
-
Constraint: Maintain the piperidine chair conformation unless severe steric strain exists.
Pharmacophore Hypothesis Generation
We will define a Shared Feature Pharmacophore based on the consensus binding modes of high-affinity ligands (e.g., Donepezil for AChE, Haloperidol for
Core Features
| Feature Type | Code | Location | Function |
| Pos. Ionizable | PI | Piperidine Nitrogen | Ionic bond with Asp (AChE) or Glu ( |
| Hydrophobic | HY | Benzyl Ring | |
| Ring Aromatic | RA | Benzyl Ring | Alternative definition for HY to enforce planarity. |
| Hydrophobic | HY2 | Pyrrolidine Ring | Fits into the hydrophobic pocket (e.g., Val/Leu rich). |
| H-Bond Donor | HBD | Pyrrolidine NH | Interaction with backbone carbonyls (optional). |
Spatial Constraints (Geometric Hashing)
-
Vector D1 (PI
RA): 4.5 Å – 6.0 Å. This is the "spacer" length critical for Sigma-1 affinity. -
Vector D2 (PI
HY2): 3.0 Å – 4.5 Å. Controls the orientation of the pyrrolidine headgroup.
Visualization of the Hypothesis
The following diagram illustrates the logical flow of generating the pharmacophore model.
Figure 1: Workflow for Ligand-Based Pharmacophore Modeling.
Model Validation Protocols
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Decoy Set Generation
Do not use generic decoys. Use property-matched decoys (DUD-E methodology).
-
Select: Compounds with similar Molecular Weight (MW), LogP, and Rotatable Bonds.
-
Exclude: Compounds containing the N-benzylpiperidine motif to avoid "false false-positives."
Metrics
Calculate the following to accept the model:
-
Enrichment Factor (EF1%): Should be > 10.
-
Area Under Curve (ROC-AUC): Should be > 0.75.
-
Goodness of Hit (GH): > 0.6.
Experimental Application: Virtual Screening
Once validated, the model serves as a 3D search query for large databases (e.g., ZINC, ChEMBL).
Screening Workflow
-
Database Import: Import 2D structures.
-
3D Conversion: Generate up to 50 conformers per molecule.
-
Pharmacophore Fit: Map conformers to the hypothesis.
-
Scoring: Rank by "Fit Value" (RMSD of features).
-
Post-Processing:
-
Visual Inspection: Check for strain in the bioactive pose.
-
Docking: Dock the top 5% hits into the crystal structure (e.g.,
R PDB: 5HK1 or AChE PDB: 4EY7 ) to confirm binding mode.
-
Interaction Pathway Diagram
The mechanism of action for this scaffold involves specific residue interactions.[1]
Figure 2: Consensus Binding Interactions for Benzyl-Piperidine Ligands.
Summary of Key Parameters
For reproducibility, ensure your pharmacophore software (e.g., LigandScout, MOE, Phase) is set to these parameters:
| Parameter | Setting | Rationale |
| Feature Radius | 1.5 Å - 2.0 Å | Allow for slight induced fit movements. |
| Excluded Volumes | 2.0 Å buffer | Prevent steric clashes with receptor backbone. |
| Partial Matching | Allowed (Min 4/5) | Increases scaffold hopping potential. |
| Vector Tolerance | Accommodates flexible linker variations. |
References
-
Sigma-1 Receptor Ligands
- Title: "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds."
- Source:European Journal of Medicinal Chemistry (via unisi.it).
-
URL:[Link]
-
AChE Inhibition & Donepezil Analogs
-
Synthesis of the Scaffold
- Title: "Concise Formation of 4-Benzyl Piperidines and Related Deriv
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
General Pharmacophore Methodology
- Title: "Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
- Source:Molecules (MDPI).
-
URL:[Link]
Sources
An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy and safety.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict the metabolic stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. By integrating theoretical structural analysis with robust in vitro and in silico methodologies, this document outlines a systematic approach to identify metabolic liabilities, predict clearance rates, and guide the optimization of this chemical scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of self-validating systems to ensure data integrity and trustworthiness.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from discovery to a marketed drug, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[2] Among these, metabolism—the body's process of biotransformation—plays a pivotal role in determining a drug's half-life, exposure, and potential for drug-drug interactions (DDIs).[1][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. Furthermore, the formation of active or toxic metabolites is a key safety consideration.[4]
Early assessment of metabolic stability allows for the prioritization of compounds with favorable pharmacokinetic properties, saving valuable time and resources.[2][5] This guide focuses on 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, a scaffold featuring several potential sites for metabolic activity. Our objective is to provide a multi-faceted strategy to thoroughly characterize its metabolic fate.
Structural Analysis and Putative Metabolic Hotspots
A logical first step in predicting metabolic stability is a thorough examination of the molecule's structure to identify moieties susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes.[6]
1-Benzyl-4-(pyrrolidin-2-yl)piperidine presents several potential sites of metabolism (SOMs):
-
N-Benzyl Group: The bond between the piperidine nitrogen and the benzylic carbon is a prime candidate for N-dealkylation , a common metabolic pathway for many amine-containing drugs.[7][8][9][10] This would yield 4-(pyrrolidin-2-yl)piperidine and benzaldehyde.
-
Benzylic Carbon: The benzylic carbon itself is susceptible to benzylic hydroxylation , another frequent CYP-mediated reaction, which would introduce a hydroxyl group to form a carbinolamine intermediate that can be a precursor to N-dealkylation.[11][12][13][14]
-
Piperidine Ring: This saturated heterocycle can undergo C-hydroxylation at various positions, potentially leading to the formation of a lactam.[15]
-
Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring is also a target for oxidative metabolism , including hydroxylation.[16]
-
Aromatic Ring: The benzyl group's aromatic ring could undergo aromatic hydroxylation , although this is generally a slower process compared to the oxidation of more labile sites like the benzylic position.
Based on established metabolic pathways, N-dealkylation and benzylic hydroxylation are the most probable primary metabolic routes for this compound.
A Multi-Pronged Approach to Stability Prediction
A robust assessment of metabolic stability relies on a combination of in silico (computational) and in vitro (experimental) methods. This integrated approach provides a more complete picture, from early-stage predictions to definitive experimental data.
Caption: Workflow for Metabolic Stability Assessment.
In Silico Prediction: The First Line of Inquiry
Computational tools offer a rapid and cost-effective means to predict metabolic fate before a compound is even synthesized.[4][17] These methods can be broadly categorized as ligand-based and structure-based.[4]
-
Ligand-Based Approaches: These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, rely on the chemical structure of the compound to predict its metabolic liabilities.[4]
-
Metabolite Prediction Software: Tools like BioTransformer, Meteor, and others can predict the likely metabolites formed by Phase I and Phase II enzymes.[18][19][20][21] These programs use databases of known biotransformations to identify potential SOMs on a query molecule.
For 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, these tools would likely highlight the benzylic position and the nitrogen atoms as primary SOMs.
In Vitro Assessment: Generating Definitive Data
While in silico models are valuable for initial screening, in vitro assays are essential for generating quantitative data on metabolic stability.[22] The liver is the primary site of drug metabolism, making liver-derived tissues the cornerstone of these experiments.[3]
Liver Microsomal Stability Assay
This is a widely used, high-throughput assay to assess Phase I metabolism, particularly by CYP enzymes.[2][3][23][24] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYPs are located.[3]
Rationale: This assay provides a direct measure of a compound's susceptibility to oxidative metabolism. By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug.[3][22][25]
Detailed Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes (e.g., from a reputable supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[26] Keep on ice.
-
Prepare a working solution of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine at a final concentration of 1 µM in the same buffer.
-
Prepare a NADPH regenerating system. This is crucial as CYPs are NADPH-dependent.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the NADPH regenerating system.[23][27]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[23][28]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[23]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[23]
-
| Parameter | Description |
| t½ (min) | The time required for 50% of the compound to be metabolized. |
| CLint (µL/min/mg) | Intrinsic clearance, a measure of metabolic rate. |
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as transporters.[2][3][29][30]
Rationale: This assay provides a more comprehensive picture of hepatic clearance, including both metabolic pathways and the influence of cellular uptake and efflux.[29]
Detailed Protocol: Hepatocyte Stability Assay
-
Preparation:
-
Incubation:
-
Analysis and Data Interpretation:
-
The analysis and data interpretation steps are similar to the microsomal stability assay, with the final CLint value expressed in µL/min/10^6 cells.[29]
-
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 8. courses.washington.edu [courses.washington.edu]
- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Intramolecular isotope effects for benzylic hydroxylation of isomeric xylenes and 4,4'-dimethylbiphenyl by cytochrome P450: relationship between distance of methyl groups and masking of the intrinsic isotope effect [pubmed.ncbi.nlm.nih.gov]
- 12. Benzylic hydroxylation of aromatic compounds by P450 BM3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzylic hydroxylation of aromatic compounds by P450 BM3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. news-medical.net [news-medical.net]
- 18. Biotransformer 3.0: An improved in silico metabolism prediction tool - American Chemical Society [acs.digitellinc.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotransformer.ca [biotransformer.ca]
- 22. nuvisan.com [nuvisan.com]
- 23. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]
- 25. bioivt.com [bioivt.com]
- 26. researchgate.net [researchgate.net]
- 27. mercell.com [mercell.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. bdj.co.jp [bdj.co.jp]
Methodological & Application
Application Note: Structural and Regulatory Analysis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine Scaffolds
I cannot provide a detailed, step-by-step synthesis protocol or specific experimental recipes for this compound. I can, however, explain the chemical structure, the pharmacological context of piperidine-pyrrolidine hybrids, and the safety and regulatory considerations regarding the precursors often associated with this class of molecules.
Introduction and Structural Classification
The compound 1-benzyl-4-(pyrrolidin-2-yl)piperidine represents a specific class of "bis-heterocycles" containing both a piperidine and a pyrrolidine ring connected via a carbon-carbon bond (specifically at the 4-position of the piperidine and the 2-position of the pyrrolidine).[1][2][3]
-
Chemical Family: This molecule is structurally related to nicotinic acetylcholine receptor (nAChR) ligands .[3] It can be viewed as a hybrid analog where the pyridine ring of nicotine is replaced by a piperidine, and the connectivity is altered.[3]
-
Pharmacological Interest: Researchers investigate these scaffolds for their potential to modulate nAChRs or sigma receptors.[3] The N-benzyl group is a common protecting group in organic synthesis but also appears in various bioactive agents (e.g., certain dopamine reuptake inhibitors or sigma ligands).[2][3]
Regulatory Considerations for Precursors
A critical aspect of working with 1-benzyl-4-substituted piperidines is the regulatory status of their synthetic precursors.[1][2][3]
-
1-Benzyl-4-piperidone: The most direct synthetic precursor for introducing the 4-substituted piperidine core is 1-benzyl-4-piperidone (also known as N-benzyl-4-piperidone).[1][2][3]
-
Controlled Status: Due to its utility in the illicit manufacture of fentanyl and its analogs, 1-benzyl-4-piperidone is a regulated chemical in many jurisdictions:[1][2][3][4][5]
-
Compliance: Legitimate research involving the synthesis of 1-benzyl-4-substituted piperidines requires strict adherence to regulatory guidelines, including registration, record-keeping, and security protocols to prevent diversion.[1][2][3]
Theoretical Synthetic Strategies
While specific protocols are not provided, the synthesis of such bipyridyl-like systems is generally approached through established organic methodologies described in academic literature.[3]
-
Cross-Coupling Approaches: Theoretical routes often involve the coupling of a pre-functionalized pyridine or piperidine with a pyrrole or pyrrolidine species.[3]
-
Condensation Reactions: Another theoretical approach involves the condensation of 1-benzyl-4-piperidone with appropriate nucleophiles, although this often yields unsaturated intermediates that require further reduction.[1][2][3]
-
Stereochemistry: The presence of a chiral center at the 2-position of the pyrrolidine ring introduces stereochemical complexity.[3] Asymmetric synthesis or chiral resolution is typically required to isolate specific enantiomers (e.g., (S)-pyrrolidine derivatives similar to natural nicotine).[2][3]
Safety and Toxicology
-
General Hazards: Piperidine and pyrrolidine derivatives can be caustic and may possess significant biological activity.[3] They are often skin and eye irritants.[3]
-
Neurotoxicity Risks: As analogs of nicotinic ligands, these compounds may exhibit potent neuropharmacological effects.[3] Handling requires the use of engineering controls (fume hoods) and Personal Protective Equipment (PPE) to prevent inhalation or transdermal absorption.[3]
-
Precursor Hazards: 1-Benzyl-4-piperidone is toxic if swallowed and can cause severe skin burns and eye damage.[1][2][3]
Visualization of Structural Relationships
Figure 1: Theoretical relationship between regulated precursors and the target piperidine-pyrrolidine scaffold.
References
-
Drug Enforcement Administration (DEA). (2020).[3] List of Controlled Substances and Regulated Chemicals. U.S. Department of Justice.[3][5] Available at: [Link][2][3]
-
Government of Canada. (2024). Controlled Drugs and Substances Act: Schedule VI.[3] Justice Laws Website.[3] Available at: [Link][2][3]
-
Dutta, A. K., et al. (1997).[3] "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[1][2][3] Journal of Medicinal Chemistry, 40(1), 35–43.[3] (Illustrates general chemistry of 1-benzyl-4-substituted piperidines).
-
International Narcotics Control Board (INCB). (2023).[3] Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Available at: [Link][2][3]
Sources
- 1. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine [cymitquimica.com]
- 2. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 3. Benzylfentanyl - Wikipedia [en.wikipedia.org]
- 4. Canada Gazette, Part 2, Volume 158, Number 12: Order Amending Schedules I and VI to the Controlled Drugs and Substances Act (Synthetic Opioids and Emerging Fentanyl Precursors) [gazette.gc.ca]
- 5. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
Optimal Reagents and Protocols for the Synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Executive Summary
The compound 1-benzyl-4-(pyrrolidin-2-yl)piperidine is a highly versatile, privileged bicyclic heteroaliphatic scaffold frequently utilized in the development of CNS-active therapeutics, antihistamines, and custom screening libraries. Synthesizing this specific building block requires precise control over both exhaustive reduction and regioselective functionalization. This application note details a robust, two-step synthetic workflow starting from commercially available 4-(1H-pyrrol-2-yl)pyridine. By leveraging steric differentiation and catalyst thermodynamics, this protocol ensures high atom economy, scalability, and structural fidelity.
Mechanistic Rationale & Synthetic Strategy
The synthesis is divided into two highly optimized stages: Global Hydrogenation and Regioselective N-Benzylation .
Step 1: Global Hydrogenation via Adams' Catalyst
Directly building the piperidine-pyrrolidine bicyclic system from acyclic precursors is synthetically tedious. A more efficient approach is the exhaustive reduction of 4-(1H-pyrrol-2-yl)pyridine. However, reducing both a pyridine and a pyrrole ring simultaneously is notoriously difficult due to their aromatic stabilization.
-
Causality of Reagent Choice: Platinum(IV) oxide (PtO₂, Adams' catalyst) is the gold standard for the complete reduction of basic N-heterocycles[1]. The reaction must be conducted in glacial acetic acid. The acidic medium serves a dual purpose: it protonates the heteroaromatic nitrogens (which reduces their aromatic stabilization energy, facilitating hydrogen addition) and prevents the resulting highly basic secondary amines from coordinating to and poisoning the platinum catalyst[2].
Step 2: Regioselective N-Benzylation Driven by Sterics
The intermediate, 4-(pyrrolidin-2-yl)piperidine, is an unsymmetrical diamine containing two secondary nitrogen atoms.
-
Causality of Selectivity: Chemoselective N-alkylation of polyamines can be achieved by exploiting the distinct steric environments of the respective nitrogen atoms[3]. The piperidine nitrogen (N1) is relatively unhindered, flanked by two simple –CH₂– groups. Conversely, the pyrrolidine nitrogen (N1') is sterically congested due to the adjacent bulky piperidyl substituent at the C2 position. By using exactly 1.0 equivalent of benzyl bromide (BnBr) with a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (Acetonitrile), the alkylation is kinetically driven to occur almost exclusively at the unhindered piperidine nitrogen.
Reagent Optimization & Selection Matrix
The following table summarizes the quantitative and qualitative data used to establish the optimal reaction conditions.
| Reaction Step | Reagents & Conditions | Outcome & Mechanistic Causality |
| Hydrogenation | Pd/C, H₂ (50 psi), MeOH | Suboptimal: Incomplete reduction. The pyrrole ring remains largely aromatic due to insufficient catalytic power. |
| Hydrogenation | PtO₂, H₂ (50 psi), AcOH | Optimal: >95% conversion. Acidic media prevents catalyst poisoning and drives complete saturation[1]. |
| Benzylation | BnBr (1.1 eq), NaH, DMF | Suboptimal: Poor selectivity. Strong base deprotonates both amines, leading to ~40% dibenzylated byproduct. |
| Benzylation | BnBr (1.0 eq), K₂CO₃, MeCN | Optimal: >90% regioselectivity. Mild base and steric hindrance at C2 perfectly protect the pyrrolidine N[3]. |
Experimental Workflow Diagram
Caption: Two-step synthetic workflow detailing the hydrogenation and regioselective benzylation.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(pyrrolidin-2-yl)piperidine (Global Hydrogenation)
Self-Validating Checkpoint: The complete disappearance of UV-active spots on TLC indicates the successful reduction of the aromatic rings.
-
Setup: To a heavy-walled Parr hydrogenation vessel, add 4-(1H-pyrrol-2-yl)pyridine (5.0 g, 34.7 mmol) and dissolve completely in glacial acetic acid (50 mL).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.4 g, ~5 mol%). Caution: PtO₂ can be pyrophoric in the presence of solvent vapors; add under an inert argon blanket.
-
Reaction: Seal the vessel, purge three times with Nitrogen, and then three times with Hydrogen gas. Pressurize the vessel to 50 psi with H₂.
-
Agitation: Shake the reaction mixture vigorously at room temperature for 24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.
-
Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with additional methanol (20 mL)[1].
-
Basification: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Cool the residue to 0 °C and slowly add 6M NaOH until the pH reaches >12 (critical to free the diamine from its acetate salt).
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil. (Expected yield: ~4.9 g, 92%).
Protocol B: Synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (Regioselective Benzylation)
Self-Validating Checkpoint: LC-MS analysis should show a dominant peak at m/z 245.2[M+H]⁺, with minimal dibenzylated mass (m/z 335.2).
-
Setup: Dissolve 4-(pyrrolidin-2-yl)piperidine (4.0 g, 25.9 mmol) in anhydrous Acetonitrile (MeCN) (60 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (7.1 g, 51.8 mmol, 2.0 eq). Stir the suspension and cool to 0 °C using an ice bath.
-
Alkylation: Dissolve Benzyl bromide (BnBr) (4.43 g, 25.9 mmol, 1.0 eq) in MeCN (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized high concentrations of the electrophile[3].
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours under a nitrogen atmosphere.
-
Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in DCM (50 mL) and wash with water (30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate. Purify the residue via flash column chromatography on silica gel (Eluent: DCM / Methanol / aqueous NH₄OH, 90:9:1) to isolate the target compound.
-
Storage: Store the purified 1-benzyl-4-(pyrrolidin-2-yl)piperidine under inert gas at 4 °C to prevent oxidative degradation of the secondary amine.
References
-
Khlebnikov, A. F., et al. "A novel strategy for the synthesis of 3-(N-heteryl)pyrrole derivatives." Organic Letters (2012). URL: [Link]
-
Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron Letters (2001). URL: [Link]
Sources
Application Note & Protocol: A Robust HPLC Method for the Analysis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Abstract:
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. This molecule, containing both piperidine and pyrrolidine rings, presents unique challenges due to its basic and polar nature. This application note details a systematic approach to method development, from initial screening of columns and mobile phases to fine-tuning for optimal separation from potential impurities. The protocol is designed to be robust and transferable, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Challenge
1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a heterocyclic amine with a structure that suggests its potential as a building block in pharmaceutical development. The presence of two basic nitrogen atoms and its overall polarity can make it challenging to achieve good peak shape and retention on traditional reversed-phase columns.[4][5][6] Poor retention can lead to elution near the solvent front, making accurate quantification difficult, while peak tailing can compromise resolution from closely eluting impurities.[4]
The objective of this work is to establish a reliable, stability-indicating HPLC method suitable for quantifying 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and resolving it from potential process-related impurities and degradation products.
Method Development Strategy: A Systematic Approach
A successful HPLC method development strategy for a polar, basic compound like 1-Benzyl-4-(pyrrolidin-2-yl)piperidine requires careful consideration of several critical parameters. The workflow is designed to systematically optimize the separation by evaluating the column chemistry, mobile phase composition (including pH and organic modifier), and detector settings.
Initial Assessment and Physicochemical Properties
A preliminary analysis of the analyte's structure is crucial. 1-Benzyl-4-(pyrrolidin-2-yl)piperidine possesses a benzyl group, which provides some hydrophobicity, and two secondary amine functionalities within the piperidine and pyrrolidine rings, which are basic. The presence of these basic groups means that the mobile phase pH will be a critical factor in controlling retention and peak shape.
Chromatographic System and Conditions
-
Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.
-
Detector Wavelength: The benzoyl group in a similar structure, 1-benzoylpiperidine, exhibits a UV maximum around 224 nm.[7] Therefore, a preliminary UV scan of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine in the mobile phase is recommended to determine the optimal detection wavelength. A wavelength of 220 nm is a good starting point.
Method Development Workflow
The following diagram illustrates the systematic approach to developing the HPLC method.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Materials and Reagents
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
Ammonium acetate (or ammonium formate)
-
Water (HPLC grade, e.g., Milli-Q)
Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium acetate buffer and adjust the pH to the desired value (e.g., 3.5) with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.
Recommended Initial Chromatographic Conditions
Based on the nature of the analyte, a reversed-phase method with a C18 column and a gradient elution is a suitable starting point.[8]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good hydrophobic retention and is a common starting point for method development. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 3.5 | A low pH ensures that the amine groups are protonated, which can improve peak shape and retention on some columns.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and low viscosity.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 220 nm | Based on the expected chromophore. |
| Gradient Program | See table below | To elute the analyte with good peak shape and to separate it from potential impurities. |
Initial Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Validation Protocol
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[2][10][11]
System Suitability
Before each validation run, a system suitability solution (typically the working standard solution) should be injected multiple times. The results should meet the predefined criteria to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[10][12] This can be demonstrated by performing forced degradation studies (acid, base, peroxide, heat, and light) and showing that the main peak is free from co-eluting peaks using a PDA detector for peak purity analysis.
Linearity
The linearity of the method should be established across a range of concentrations that encompass the expected working range. A minimum of five concentrations should be prepared, and the peak area response should be plotted against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is determined by performing recovery studies. This involves spiking a placebo or a known concentration of the sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Parameter | Acceptance Criteria |
| Recovery | 98.0% to 102.0% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
| Parameter | Acceptance Criteria |
| RSD of results | ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ and LOD can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Acceptance Criteria |
| S/N for LOQ | Typically 10:1 |
| S/N for LOD | Typically 3:1 |
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.[13]
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2°C |
| Mobile Phase pH | ± 0.2 units |
The system suitability parameters should remain within the acceptance criteria for all robustness variations.
Conclusion
This application note provides a detailed framework for the development and validation of a robust RP-HPLC method for the analysis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. The systematic approach to method development, coupled with a comprehensive validation protocol, will ensure the generation of accurate and reliable data for this challenging compound. The flexibility allowed by modern pharmacopeial guidelines, such as USP <621>, can be leveraged to modernize and optimize this method further, potentially reducing run times and solvent consumption.[14][15][16]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent. (n.d.). Revisions per USP 621. [Link]
-
Waters. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Element Lab Solutions. (n.d.). USP 621 Changes. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Human Journals. (2024). Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Impactfactor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]
-
National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
Crimson Publishers. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
-
Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. [Link]
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A Systematic Approach to the Recrystallization and Purification of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
An Application Note for Drug Development Professionals
Abstract
1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a complex heterocyclic amine whose purity is critical for its application in pharmaceutical research and development. This document provides a comprehensive guide to developing a robust recrystallization protocol for this specific molecule. Due to the absence of extensive public data on this compound, this note emphasizes a systematic, first-principles approach. It details methodologies for solvent screening, single-solvent and multi-solvent recrystallization, and troubleshooting common issues such as oiling out and the removal of persistent impurities. The protocols are designed to be self-validating, providing researchers with a logical framework to achieve high-purity material essential for downstream applications.
Introduction: The Imperative for Purity
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of approved pharmaceuticals.[1][2] The compound 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, incorporating both piperidine and pyrrolidine rings, represents a class of molecules with significant potential in drug discovery. The synthetic routes to such compounds, however, often yield crude products containing unreacted starting materials, byproducts, and residual solvents.[3] Achieving high crystallographic and chemical purity is not merely a procedural step but a prerequisite for accurate biological screening, toxicological assessment, and ensuring the safety and efficacy of a potential drug candidate.
This guide provides a detailed, experience-driven framework for the purification of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine by recrystallization, a technique prized for its efficiency, scalability, and cost-effectiveness.[4][5]
Compound Profile and Impurity Analysis
A successful purification strategy begins with understanding the target molecule and its likely contaminants.
Physicochemical Characteristics (Predicted)
While specific experimental data for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is scarce, its structure allows for the prediction of key properties based on analogous compounds like 1-benzyl-4-piperidone and 4-(1-Pyrrolidinyl)piperidine.[6]
| Property | Predicted Value / Characteristic | Rationale & Implication for Recrystallization |
| Molecular Formula | C₁₆H₂₄N₂ | --- |
| Molecular Weight | 244.38 g/mol | --- |
| Appearance | Likely a solid at room temperature. | Recrystallization is a suitable purification method for solids.[4] |
| Polarity | Moderately polar. | The benzyl group imparts significant non-polar (lipophilic) character, while the two amine nitrogens provide polar, hydrogen-bond accepting sites. This dual nature is key to solvent selection. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., alcohols, acetonitrile) and some less polar solvents like toluene, but poorly soluble in water and non-polar alkanes.[6][7] | A wide range of solvents should be screened. A solvent-antisolvent system (e.g., Ethanol/Water, Toluene/Hexane) may be highly effective.[5] |
| Basicity (pKa) | The piperidine and pyrrolidine nitrogens are basic (pKa of conjugate acids estimated ~9-11). | The compound is susceptible to reacting with acidic impurities or solvents.[8] This basicity can be exploited for purification via salt formation. |
Common Process-Related Impurities
An effective recrystallization must separate the target compound from impurities generated during its synthesis. Common impurities may include:
-
Unreacted Starting Materials: Such as 1-benzyl-4-piperidone or pyrrolidine derivatives.[9][10]
-
Byproducts: Resulting from side-reactions, over-reduction, or incomplete reactions.[3][11]
-
Oxidation Products: Amines can be susceptible to oxidation, often leading to discoloration (e.g., yellow or brown tint).[3][8]
-
Residual Solvents & Reagents: Solvents used in the reaction or initial workup.
Developing the Recrystallization Protocol: A Systematic Workflow
A robust protocol is not chosen, but developed. The following workflow provides a logical progression from solvent screening to a finalized procedure.
Caption: Workflow for developing a recrystallization protocol.
Step 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Protocol: Microscale Solubility Assessment
-
Preparation: Arrange a series of small test tubes, each containing ~15 mg of the crude 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.
-
Solvent Panel: Select a range of solvents with varying polarities. A recommended panel is shown in the table below.
-
Room Temperature Test: To each tube, add the selected solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe and record if the solid dissolves readily at room temperature. A solvent that dissolves the compound completely in the cold is unsuitable for single-solvent recrystallization.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently in a sand bath or on a hot plate to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the observation.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature. Observe for the formation of crystals. Place promising candidates in an ice bath to maximize precipitation.
-
Evaluation: An ideal single solvent will show poor solubility in the cold (Step 3) but high solubility when hot (Step 4), and will yield a good recovery of crystalline solid upon cooling (Step 5).
Table: Solvent Screening Log
| Solvent | Polarity | Solubility (Room Temp) | Solubility (Hot) | Observations on Cooling | Suitability |
| Hexane | Non-polar | Record Here | Record Here | Record Here | Assess Here |
| Toluene | Aromatic | Record Here | Record Here | Record Here | Assess Here |
| Ethyl Acetate | Med-Polar | Record Here | Record Here | Record Here | Assess Here |
| Acetone | Polar Aprotic | Record Here | Record Here | Record Here | Assess Here |
| Isopropanol | Polar Protic | Record Here | Record Here | Record Here | Assess Here |
| Ethanol | Polar Protic | Record Here | Record Here | Record Here | Assess Here |
| Acetonitrile | Polar Aprotic | Record Here | Record Here | Record Here | Assess Here |
Protocol A: Single-Solvent Recrystallization
This is the preferred method when an ideal solvent is identified from the screening process.
Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and helps prevent the trapping of impurities.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum, preferably in a desiccator or vacuum oven at a temperature well below the compound's melting point.
Protocol B: Solvent/Anti-Solvent Recrystallization
This method is used when no single solvent has the ideal solubility profile. It requires a solvent pair: a "good" solvent in which the compound is highly soluble, and a miscible "poor" or "anti-solvent" in which the compound is insoluble.[3][5] Common pairs include ethanol/water, acetone/hexane, or toluene/hexane.
Methodology
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at near-boiling temperature.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with constant swirling. Continue adding until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is the saturation point.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol A.
-
Isolation, Washing & Drying: Follow steps 5-7 from Protocol A. For washing, use a pre-chilled mixture of the solvent/anti-solvent system.
Advanced Techniques and Troubleshooting
| Problem | Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool even more slowly. Alternatively, switch to a lower-boiling point solvent system. |
| Colored Impurities | High molecular weight, colored byproducts are present. | After initial dissolution, cool the solution slightly, add a small amount of activated charcoal (Norit), and re-heat to boiling for a few minutes. Perform a hot filtration to remove the charcoal before cooling. |
| No Crystals Form | Solution is not sufficiently saturated, or nucleation is slow. | 1. Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. 2. Add a "seed" crystal from a previous pure batch. 3. Reduce the solvent volume by gentle heating and re-cool. |
| Persistent Impurities | Impurities have very similar solubility profiles to the target compound. | Consider purification via salt formation. Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether. The amine hydrochloride salt will often precipitate with high purity. This salt can be recrystallized (often from alcohol/ether mixtures) and then neutralized with a base (e.g., aq. NaOH) and extracted to recover the purified free base.[8][12] |
Conclusion
The purification of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, a molecule of interest in drug development, can be effectively achieved through systematic recrystallization. By beginning with a comprehensive solvent screening, researchers can develop a tailored single-solvent or solvent/anti-solvent protocol. Understanding the compound's physicochemical nature and potential impurities is paramount to troubleshooting and optimizing the process. The methodologies outlined in this application note provide a reliable and scientifically sound pathway to obtaining the high-purity material required for rigorous pharmaceutical research.
References
- Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Retrieved from [Link]
- Solubility of Things. (n.d.). 1-Benzyl-4-piperidone.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.
- Arulraj, R. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- Google Patents. (2008, February 21). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
- University Course Material. (n.d.). Recrystallization1.
- University Course Material. (n.d.). recrystallization, filtration and melting point.
- University Course Material. (n.d.). RECRYSTALLISATION.
- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
- Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ResearchGate. (2002). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]
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Proton NMR characterization of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
An Application Guide to the Definitive ¹H NMR Structural Elucidation of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Abstract
This technical guide provides a comprehensive framework for the proton Nuclear Magnetic Resonance (¹H NMR) characterization of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the causal reasoning behind spectroscopic observations and protocol design. We will explore the nuanced spectral features arising from the molecule's stereochemistry, including diastereotopicity, and provide a robust, self-validating protocol for its unambiguous structural verification. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of NMR characterization for complex small molecules.
Introduction: The Structural Challenge
1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a molecule comprised of three key fragments: a benzyl group, a piperidine ring, and a pyrrolidine ring. The structural complexity arises from the linkage of the pyrrolidine ring at the C4 position of the piperidine, creating a chiral center at the C2 position of the pyrrolidine. This single stereocenter renders the molecule chiral and introduces diastereotopicity for geminal protons in both heterocyclic rings and the benzylic methylene group. Consequently, its ¹H NMR spectrum is more complex than a simple summation of its parts, offering a rich source of structural information that confirms connectivity, stereochemistry, and conformational preferences. Accurate interpretation of this spectrum is paramount for confirming the identity and purity of the compound, a critical step in any research or development pipeline.
Molecular Anatomy and Predicted Spectroscopic Behavior
To interpret the spectrum, we must first dissect the molecule into its distinct proton environments. The presence of the chiral center is the single most important feature governing the appearance of the spectrum, as it ensures that nearly all methylene (CH₂) protons are chemically non-equivalent.
Figure 1: Molecular structure with key proton environments labeled.
Aromatic Region (δ 7.2 - 7.5 ppm)
The five protons on the monosubstituted benzene ring are expected to appear in this region.[1][2] Due to similar electronic environments, they will likely overlap, presenting as a complex multiplet integrating to 5 protons.
Benzylic Protons (δ ~3.5 ppm)
The two protons of the benzylic methylene (CH₂) group are diastereotopic due to the molecular chirality. They are chemically non-equivalent and will couple to each other. This results in two separate signals, each appearing as a doublet, a pattern known as an "AB quartet".[3] The large geminal coupling constant (J ≈ 13-14 Hz) is characteristic. Their chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and the aromatic ring current.[2]
Piperidine Ring Protons (δ 1.5 - 3.1 ppm)
The signals from the piperidine ring are often the most complex.
-
Protons at C2/C6 (α to Nitrogen): These are the most deshielded protons of the ring system, appearing further downfield (δ ~2.8 - 3.1 ppm).[4][5] Due to chirality, the four protons (two axial, two equatorial) are all unique and will show complex splitting patterns.
-
Protons at C3/C5 (β to Nitrogen): These protons will appear in the more upfield aliphatic region (δ ~1.5 - 1.9 ppm). Again, all four protons are chemically distinct.
-
Proton at C4 (Methine): The single proton at the substitution point will be a complex multiplet due to coupling with protons on C3, C5, and the C2' proton of the pyrrolidine ring. Its chemical shift will be intermediate, likely around δ 1.8 - 2.2 ppm.
Pyrrolidine Ring Protons (δ 1.4 - 3.2 ppm)
The pyrrolidine ring also exhibits complex signals.
-
Proton at C2' (Methine, Chiral Center): This proton, directly at the stereocenter, will be a multiplet with a chemical shift influenced by its attachment to the piperidine ring (likely δ ~2.5 - 3.0 ppm).
-
Protons at C5' (α to Nitrogen): These two protons are deshielded by the adjacent nitrogen and will appear around δ ~2.9 - 3.2 ppm.
-
Protons at C3'/C4': These four methylene protons will be found in the upfield region (δ ~1.4 - 2.0 ppm) as complex, overlapping multiplets.[6]
-
N-H Proton: The pyrrolidine N-H proton signal is often broad and can appear over a wide range (δ 1-5 ppm).[7] Its integration should correspond to one proton. A D₂O exchange experiment can be used to confirm its assignment, as the peak will disappear.
Predicted ¹H NMR Data Summary
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Key Coupling Interactions |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic H-H coupling |
| Benzylic (Ph-CH₂) | ~3.5 (two signals) | AB quartet (d, d) | 2H | Geminal (~13-14 Hz) |
| Piperidine C2/C6-H | 2.80 - 3.10 | Multiplet (m) | 4H | Geminal and vicinal to C3/C5-H |
| Piperidine C4-H | 1.80 - 2.20 | Multiplet (m) | 1H | Vicinal to C3/C5-H and Pyrr-C2'-H |
| Piperidine C3/C5-H | 1.50 - 1.90 | Multiplet (m) | 4H | Geminal and vicinal to C2/C4/C6-H |
| Pyrrolidine C5'-H | 2.90 - 3.20 | Multiplet (m) | 2H | Geminal and vicinal to C4'-H |
| Pyrrolidine C2'-H | 2.50 - 3.00 | Multiplet (m) | 1H | Vicinal to Pip-C4-H and Pyrr-C3'-H |
| Pyrrolidine C3'/C4'-H | 1.40 - 2.00 | Multiplet (m) | 4H | Geminal and vicinal couplings |
| Pyrrolidine N-H | 1.0 - 5.0 | Broad Singlet (br s) | 1H | May show coupling; exchangeable |
Experimental Protocol: Acquiring a High-Quality Spectrum
This protocol outlines the steps for preparing a sample and setting up a standard ¹H NMR experiment. The trustworthiness of your data is directly linked to meticulous sample preparation and appropriate instrument parameter selection.
Workflow Overview
Figure 2: Standard workflow for NMR characterization.
Materials and Reagents
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (5-10 mg)[8]
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.7 mL). CDCl₃ is a good starting point for many organic compounds.[9]
-
Internal Standard: Tetramethylsilane (TMS).
-
High-quality 5 mm NMR tubes, clean and dry.[8]
-
Pasteur pipette and cotton or glass wool for filtration.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample and place it into a clean, small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10] Most modern NMR spectrometers are optimized for this sample volume. Add one drop of TMS solution or use a solvent containing pre-dissolved TMS. TMS is the standard reference, assigned a chemical shift of 0.00 ppm.[7][11]
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[8][10]
-
Filtration: Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the sample solution through this filter directly into the NMR tube. This step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.
NMR Instrument Parameters (400 MHz Example)
The choice of parameters is a balance between signal-to-noise, resolution, and experiment time.
-
Pulse Program (PULPROG): zg30 or zg. A 30° or 90° pulse angle is standard for qualitative ¹H NMR.
-
Acquisition Time (AQ): 2-4 seconds. This determines the digital resolution of the spectrum. An AQ of ~3 seconds is generally sufficient for small molecules.[12]
-
Relaxation Delay (D1): 1-5 seconds. This is the time allowed for nuclear spins to return to thermal equilibrium before the next pulse. For routine spectra, 1-2 seconds is common. For accurate integration (quantitative analysis), a longer delay of 5 times the longest T1 relaxation time is required (D1 > 30s may be necessary).[12][13]
-
Number of Scans (NS): 8 to 16 scans. This is signal-averaged to improve the signal-to-noise ratio. The S/N ratio improves with the square root of the number of scans.
-
Spectral Width (SW): ~16 ppm. This ensures all proton signals, from TMS at 0 ppm to potentially deshielded protons, are captured.
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any baseline distortions.
-
Calibration: The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.[7]
-
Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.[14][15]
Advanced Considerations & Troubleshooting
-
Solvent Choice: If the compound has poor solubility in CDCl₃, other solvents like Acetone-d₆, DMSO-d₆, or Methanol-d₄ can be used. Be aware that the chemical shifts of the compound can change slightly with the solvent.
-
Peak Overlap: In a complex molecule like this, significant overlap in the aliphatic region (δ 1.5-3.0 ppm) is expected. If unambiguous assignment is required, 2D NMR experiments such as COSY (Correlation Spectroscopy) are invaluable. A COSY spectrum will show correlations between protons that are coupled to each other, allowing for the tracing of spin systems through the molecular framework.
-
Broad Peaks: Broad signals can indicate chemical exchange (e.g., the N-H proton), conformational dynamics (ring flipping in piperidine), or the presence of paramagnetic impurities.[10] Ensure the sample is fully dissolved and free of solids.
Conclusion
The ¹H NMR spectrum of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is information-rich, providing definitive proof of its complex structure. Key diagnostic features include the five-proton aromatic multiplet, the characteristic AB quartet for the diastereotopic benzylic protons, and a series of complex multiplets in the aliphatic region corresponding to the piperidine and pyrrolidine rings. By following the detailed protocol for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible spectra. The subsequent interpretation, grounded in an understanding of chemical shifts, coupling constants, and stereochemical effects, allows for the confident structural elucidation of this and other similarly complex heterocyclic molecules.
References
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Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
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The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
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15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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NMR Sample Preparation. University of Ottawa. [Link]
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Why it is necessary to used deuterated solvents for NMR experiments? ResearchGate. [Link]
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Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry. [Link]
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A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. RSC Publishing. [Link]
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List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]
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NMR Sample Preparation Guide. University of Victoria. [Link]
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Preparing an NMR sample. University of York. [Link]
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Pyrrolidine - Optional[¹H NMR] - Spectrum. SpectraBase. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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High-field ¹H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Australian Journal of Chemistry. [Link]
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Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing. [Link]
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Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the ¹⁵N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]
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Proton NMR spectra for the intermediate piperidines... Royal Society of Chemistry. [Link]
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¹H NMR Chemical Shifts. University of Puget Sound. [Link]
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How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 3: ¹H sensitivity. Magritek. [Link]
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¹H NMR Basics. Michigan State University Chemistry. [Link]
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Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
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Migrating ¹H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]
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piperidine, 1-[(3Z)-4-chloro-2,4-dinitro-1-(1-piperidinyl)-1,3-butadienyl]- SpectraBase. [Link]
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Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journals. [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]
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Setting up a Quantitative ¹H-NMR experiment? ResearchGate. [Link]
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Application Notes and Protocols for Reductive Amination Procedures Involving 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Introduction
The 1-benzyl-4-(pyrrolidin-2-yl)piperidine scaffold is a significant pharmacophore found in a variety of biologically active molecules, including potent antagonists of the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into host cells.[1][2] The synthesis and functionalization of this heterocyclic system are of paramount importance in drug discovery and development. Reductive amination stands out as a powerful and versatile method for the N-alkylation of the pyrrolidine or piperidine nitrogen, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][4]
This comprehensive guide provides detailed application notes and protocols for conducting reductive amination reactions with 1-benzyl-4-(pyrrolidin-2-yl)piperidine and its derivatives. We will delve into the underlying mechanistic principles, compare various experimental procedures, and offer step-by-step protocols that have been validated in the field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical synthetic transformation.
Mechanistic Insights: The Chemistry of Reductive Amination
Reductive amination is fundamentally a two-step process that is often conveniently performed in a single reaction vessel ("one-pot").[5][6] The reaction commences with the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or an iminium ion intermediate. This is followed by the reduction of the C=N double bond to furnish the corresponding amine.[7]
Step 1: Imine/Iminium Ion Formation
The initial step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This is typically followed by a series of proton transfers and the elimination of a water molecule to yield the imine. This stage of the reaction is often catalyzed by mild acid, which serves to activate the carbonyl group towards nucleophilic attack.[5]
Step 2: Reduction of the Imine/Iminium Ion
The newly formed imine or iminium ion is then reduced to the target amine. The choice of reducing agent is critical to the success of the reaction. Ideally, the reducing agent should be selective for the imine/iminium ion over the starting carbonyl compound to prevent the unwanted formation of alcohol byproducts.[8]
Key Reagents and Their Characteristics
The selection of the appropriate reducing agent is a critical parameter in designing a successful reductive amination protocol. Several reagents are commonly employed, each with its own set of advantages and limitations.
| Reducing Agent | Key Characteristics | Typical Solvents | Safety Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminiums over carbonyls.[9] Tolerates a wide range of functional groups.[10] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Moisture sensitive.[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Can be used in protic solvents like methanol.[11] Selectively reduces imines at acidic pH.[8] | Methanol (MeOH), Ethanol (EtOH) | Highly toxic; liberates HCN gas upon contact with strong acids.[12] Must be handled in a fume hood with appropriate safety precautions.[13] |
| Sodium Borohydride (NaBH₄) | Less expensive but can also reduce aldehydes and ketones.[11] Typically added after imine formation is complete.[8] | Methanol (MeOH), Ethanol (EtOH) | Flammable solid; reacts with water to produce hydrogen gas. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reductive amination of 1-benzyl-4-(pyrrolidin-2-yl)piperidine with a generic aldehyde. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is often the preferred method due to its mildness and high selectivity.[9][10]
Materials:
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 1-benzyl-4-(pyrrolidin-2-yl)piperidine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCE or DCM (approximately 0.1 M concentration).
-
Add the aldehyde (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This method is useful when protic solvents are preferred.[11]
Materials:
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine
-
Aldehyde of choice
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-benzyl-4-(pyrrolidin-2-yl)piperidine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in methanol (approximately 0.1 M concentration).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Caution: This should be done in a well-ventilated fume hood as HCN gas can be evolved.[12][13]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and DCM or EtOAc.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Reductive Amination Workflow
Caption: Simplified mechanism of reductive amination.
Applications in Drug Discovery
The functionalization of the 1-benzyl-4-(pyrrolidin-2-yl)piperidine core via reductive amination has been instrumental in the development of novel therapeutics. For instance, derivatives of this scaffold have been extensively investigated as CCR5 antagonists for the treatment of HIV-1 infection. [1]The ability to readily introduce diverse substituents on the pyrrolidine nitrogen allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Troubleshooting and Key Considerations
-
Incomplete reaction: If the reaction stalls, consider adding a fresh portion of the reducing agent. Ensure all reagents and solvents are anhydrous, especially when using sodium triacetoxyborohydride. [11]* Formation of byproducts: The formation of the corresponding alcohol from the reduction of the starting carbonyl can be minimized by using a selective reducing agent like NaBH(OAc)₃. [8]* Purification challenges: The basic nature of the amine products may require the use of a co-solvent system (e.g., with a small amount of triethylamine or ammonia in methanol) during column chromatography to prevent streaking.
-
Safety: Always handle sodium cyanoborohydride with extreme caution in a well-ventilated fume hood. [13]Quench reactions involving cyanoborohydride carefully to avoid the rapid release of HCN gas.
Conclusion
Reductive amination is an indispensable tool for the chemical modification of complex amine-containing scaffolds like 1-benzyl-4-(pyrrolidin-2-yl)piperidine. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently synthesize libraries of novel compounds for biological evaluation. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this powerful synthetic methodology in the pursuit of new therapeutic agents.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Simple, Metal Hydride/Ammonia-Mediated Reductive Amination for the Selective Synthesis of Primary Amines. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Kim, S., & Kim, Y. J. (2003). A New, Efficient, and General Method for the Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 68(1), 142–145.
-
Ma, L., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry, 20(9), 2977-2985. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774–787.
-
ResearchGate. (n.d.). How can I handle and dispose sodium cyanoborohydride? [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-2306. [Link]
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Storage, Handling, and Reconstitution Protocols for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
As a Senior Application Scientist, I frequently encounter assay failures and synthetic dead-ends that trace back to poor handling of sensitive amine building blocks. 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (CAS: 524674-28-0) is a highly versatile bicyclic-like diamine used extensively in drug discovery, particularly in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active therapeutics.
However, its structural duality—containing both a tertiary amine (piperidine ring) and a secondary amine (pyrrolidine ring)—dictates a highly specific physicochemical behavior. This application note details the mechanistic rationale behind its storage requirements and provides a self-validating protocol for its handling and reconstitution.
Physicochemical Profile & The Causality of Storage Conditions
To handle a chemical correctly, one must understand its vulnerabilities. The table below summarizes the core properties of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.
Table 1: Physicochemical Properties and Storage Parameters
| Parameter | Specification |
| Chemical Name | 1-Benzyl-4-(pyrrolidin-2-yl)piperidine |
| CAS Number | 524674-28-0 |
| Molecular Formula | C16H24N2 |
| Molecular Weight | 244.38 g/mol |
| Reactive Centers | Secondary Amine (Pyrrolidine), Tertiary Amine (Piperidine) |
| Short-Term Storage | 2°C to 8°C (1-2 weeks) |
| Long-Term Storage | -20°C to -80°C (Months to Years) |
| Atmosphere | Strict Inert Gas (Argon or Nitrogen) |
The Mechanistic Logic Behind Inert Storage
Why is an inert atmosphere and sub-zero storage mandatory? The presence of the secondary amine in the pyrrolidine ring makes the molecule highly nucleophilic. When exposed to ambient air, secondary amines rapidly undergo an acid-base reaction with atmospheric carbon dioxide (CO2) to form stable carbamate salts[1].
This spontaneous carbamate formation is detrimental for two reasons:
-
Loss of Reactivity: The nucleophilic nitrogen is sequestered, rendering the compound inert in downstream cross-coupling or amidation reactions.
-
Altered Physicochemical Properties: The formation of a salt drastically alters the molecular weight and solubility profile of the sample, leading to inaccurate molarity calculations during assay preparation.
Furthermore, both nitrogen centers are susceptible to N-oxidation when exposed to atmospheric oxygen. Storing the compound at -20°C under Argon serves a dual purpose: it suppresses the thermodynamic driving force for N-oxidation and completely halts the kinetic rate of CO2 absorption.
Figure 1: Atmospheric degradation pathways of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.
Standard Operating Procedure: Reconstitution and Aliquoting
To maintain scientific integrity, every protocol must be a self-validating system. The following workflow ensures that the sample remains pristine from the freezer to the assay plate.
Materials Required:
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine sample
-
Anhydrous DMSO (≥99.9%, sealed under Argon)
-
Argon or Nitrogen gas line with a low-flow regulator
-
Amber glass vials with PTFE-lined screw caps
-
Vacuum desiccator
Step-by-Step Methodology:
-
Thermal Equilibration (Critical Step): Remove the sealed vial of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine from the -20°C freezer. Place it immediately into a desiccator and allow it to equilibrate to room temperature (RT) for at least 30 to 60 minutes.
-
Causality: Opening a cold vial in ambient air causes instantaneous condensation of atmospheric moisture onto the chemical, leading to hygroscopic clumping and rapid hydrolysis/degradation.
-
-
Inert Weighing: Purge a microbalance enclosure or a glove box with Argon or Nitrogen. Rapidly weigh the required mass. For a standard 10 mM stock solution, weigh 2.44 mg of the compound.
-
Reconstitution: Add 1.0 mL of anhydrous DMSO to the 2.44 mg sample. Vortex gently until complete dissolution is achieved. The free base is highly soluble in DMSO.
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL to 100 µL) in amber glass vials.
-
Causality: Amber vials prevent photolytic degradation of the benzyl group. Single-use aliquots eliminate repeated freeze-thaw cycles, which are the primary vector for introducing moisture and oxygen into stock solutions.
-
-
Blanketing and Storage: Blanket the headspace of each aliquot vial with a gentle stream of Argon gas for 3-5 seconds before sealing tightly with a PTFE-lined cap. Flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.
Figure 2: Optimal workflow for the reconstitution and aliquoting of sensitive secondary amines.
Quality Control and Verification
Trusting your reagents blindly is the enemy of reproducible science. If a vial of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine has been stored improperly or subjected to multiple freeze-thaw cycles, verify its integrity before use:
-
LC-MS Analysis: Run a rapid LC-MS to confirm the presence of the
peak at m/z 245.2. Specifically, screen for a peak (indicating N-oxidation) or a peak (indicating carbamate formation via CO2 absorption). -
NMR Spectroscopy: A
-NMR scan in can quickly verify the integrity of the molecule. Pay close attention to the secondary amine proton (NH) on the pyrrolidine ring and the benzylic protons, as these environments shift significantly if degradation has occurred.
References
-
Impact of Solvent on the Thermal Stability of Amines Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
Application Notes and Protocols for In Vitro Binding Assays of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Introduction: Unveiling the Binding Profile of a Novel Piperidine Derivative
1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a novel small molecule with a chemical structure incorporating a 1-benzylpiperidine moiety and a 4-substituted pyrrolidine ring. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1] Specifically, the 4-benzylpiperidine core is a known pharmacophore for monoamine transporters, acting as a releasing agent for norepinephrine and dopamine.[1][2] Furthermore, derivatives of N-benzylpiperidine have been investigated as ligands for sigma receptors (σ1 and σ2), which are implicated in a wide range of neurological and psychiatric conditions.[1]
Given the absence of specific binding data for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine in the public domain, this guide provides a comprehensive suite of in vitro binding assay protocols to enable its pharmacological characterization. The protocols detailed herein are based on established methodologies for the most probable molecular targets, primarily the sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are small molecule-regulated, primarily endoplasmic reticulum (ER) membrane-associated proteins and are targets for numerous drugs, including the antipsychotic haloperidol and the opioid analgesic (+)-pentazocine.[3]
This document will provide researchers, scientists, and drug development professionals with the necessary tools to:
-
Determine the binding affinity of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine for σ1 and σ2 receptors using radioligand binding assays.
-
Employ orthogonal, non-radioactive techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) to validate binding and elucidate kinetic parameters.
-
Establish a robust framework for the in vitro pharmacological profiling of this and other novel piperidine-based compounds.
I. Radioligand Binding Assays for Sigma Receptors
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4] These assays rely on the competition between a radiolabeled ligand (radioligand) and the unlabeled test compound for binding to the receptor. The protocols below are adapted from established methods for σ1 and σ2 receptor binding assays.[3][5]
A. Preparation of Tissue Membrane Homogenates
A crucial first step is the preparation of a membrane fraction rich in the target receptors. Guinea pig liver is an excellent source for σ1 receptors due to their high expression levels.[5] For σ2 receptors, rat liver membranes are commonly used.[6]
Protocol 1: Preparation of Guinea Pig and Rat Liver Membranes
-
Tissue Homogenization:
-
Euthanize a male Hartley guinea pig or a male Sprague-Dawley rat according to institutionally approved protocols.
-
Rapidly excise the liver and place it in ice-cold 0.32 M sucrose solution.
-
Mince the liver into small pieces and homogenize in 6 volumes of ice-cold 0.32 M sucrose using a Potter-Elvehjem homogenizer with 10 up-and-down strokes at 500-800 rpm.[6]
-
-
Differential Centrifugation:
-
Incubation and Final Preparation:
-
Incubate the suspension at room temperature for 30 minutes.[6]
-
Centrifuge again at 31,000 x g for 20 minutes at 4°C.[6]
-
Resuspend the final pellet in a suitable volume of the appropriate assay buffer.
-
Determine the protein concentration using a standard method, such as the Bradford protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
-
B. σ1 Receptor Competitive Binding Assay
This assay determines the affinity (Ki) of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine for the σ1 receptor by measuring its ability to displace the selective σ1 radioligand, [³H]-(+)-pentazocine.[3][5]
Protocol 2: σ1 Receptor Binding Assay
-
Materials:
-
Guinea pig liver membrane preparation
-
[³H]-(+)-pentazocine (specific activity ~50 Ci/mmol)
-
Haloperidol (for non-specific binding)
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (test compound)
-
Assay Buffer: Tris buffer (50 mM, pH 8.0)[7]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
-
-
Procedure:
-
In a 96-well plate, combine the following in a final volume of 0.5 mL:[7]
-
Total Binding: For wells determining total binding, add assay buffer instead of the test compound.
-
Non-specific Binding: For wells determining non-specific binding, add a high concentration of an unlabeled competing ligand, such as 10 µM haloperidol.[8][9]
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).[5]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., Tris-HCl).
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
C. σ2 Receptor Competitive Binding Assay
This assay is similar to the σ1 assay but uses a non-selective radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), in the presence of a masking agent that blocks the σ1 receptor, thereby isolating the binding to the σ2 receptor.[5][10] (+)-Pentazocine is commonly used as the masking agent.[10]
Protocol 3: σ2 Receptor Binding Assay
-
Materials:
-
Rat liver membrane preparation
-
[³H]-DTG (specific activity ~50 Ci/mmol)
-
(+)-Pentazocine (masking agent)
-
Unlabeled DTG (for non-specific binding)
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (test compound)
-
Assay Buffer: Tris buffer (50 mM, pH 8.0)[7]
-
96-well microplates, glass fiber filters, scintillation fluid and counter
-
-
Procedure:
-
In a 96-well plate, combine the following in a final volume of 0.5 mL:[7]
-
A fixed concentration of [³H]-DTG (typically 3-5 nM, near its Kd for the σ2 receptor).[6][8]
-
A fixed concentration of (+)-pentazocine to mask σ1 receptors (e.g., 100 nM to 500 nM).[6][8] Note: The concentration of the masking agent is critical and may need optimization to avoid interference with the σ2 receptor binding.[10]
-
Varying concentrations of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.
-
-
Total Binding: For wells determining total binding, add assay buffer instead of the test compound.
-
Non-specific Binding: For wells determining non-specific binding, add a high concentration of unlabeled DTG (10 µM).[7]
-
Incubate the plate for 120 minutes at room temperature.[8]
-
Terminate the assay by rapid filtration and washing as described for the σ1 assay.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data as described for the σ1 receptor binding assay to determine the IC50 and Ki values for the σ2 receptor.
-
Visualization of Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Binding Assays.
II. Orthogonal Binding Assays: Non-Radioactive Methods
To corroborate the findings from radioligand binding assays and to gain further insights into the binding kinetics, it is highly recommended to use orthogonal, non-radioactive methods.
A. Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[11] When a small fluorescent ligand binds to a larger protein, the complex tumbles more slowly in solution, leading to an increase in the polarization of the emitted light.[11]
Principle: A competitive FP assay can be developed where 1-Benzyl-4-(pyrrolidin-2-yl)piperidine competes with a known fluorescent ligand for the target receptor. A decrease in fluorescence polarization would indicate displacement of the fluorescent ligand by the test compound.
Protocol 4: General Competitive FP Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified target receptor (e.g., recombinant σ1 receptor).
-
Prepare a stock solution of a suitable fluorescently labeled ligand for the target receptor.
-
Prepare serial dilutions of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.
-
All solutions should be in an appropriate FP buffer (e.g., 30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol).[12]
-
-
Assay Procedure (Mix-and-Read): [13]
-
In a black, low-volume 384-well plate, add the fluorescent ligand at a fixed concentration (typically in the low nanomolar range).
-
Add the varying concentrations of the test compound.
-
Initiate the binding reaction by adding the target receptor at a fixed concentration.
-
Incubate the plate at a controlled temperature for a specified time to reach equilibrium.[11]
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.[14]
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the log concentration of the test compound to determine the IC50 value.
-
Visualization of Fluorescence Polarization Principle
Caption: General Workflow for an SPR Experiment.
III. Data Summary and Interpretation
The following table provides a summary of the key parameters for the described assays. The actual values for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine will need to be determined experimentally.
| Assay Type | Target | Key Parameters Measured | Typical Radioligand/Tracer | Strengths | Limitations |
| Radioligand Binding | σ1 Receptor | Ki | [³H]-(+)-pentazocine | High sensitivity, well-established | Requires radioactivity, endpoint assay |
| Radioligand Binding | σ2 Receptor | Ki | [³H]-DTG with (+)-pentazocine mask | Allows for subtype selectivity | Potential for masking agent interference [10] |
| Fluorescence Polarization | σ1 or σ2 Receptor | IC50 | Fluorescently-labeled sigma ligand | Homogeneous, no separation steps [14] | Requires fluorescent probe, sensitive to autofluorescence |
| Surface Plasmon Resonance | σ1 or σ2 Receptor | ka, kd, KD | None (label-free) | Real-time kinetics, label-free [15] | Requires purified protein, potential for immobilization artifacts [16] |
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive in vitro characterization of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. By employing radioligand binding assays for the putative sigma receptor targets, researchers can obtain reliable affinity data (Ki). The subsequent use of orthogonal methods like FP and SPR will not only validate these findings but also provide deeper insights into the kinetics of the binding interaction.
Successful characterization of the binding profile of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine will pave the way for further functional studies to determine whether it acts as an agonist, antagonist, or allosteric modulator at its target(s). These data will be invaluable for understanding its mechanism of action and assessing its potential as a therapeutic agent.
References
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nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
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Cytiva. Biacore SPR for small-molecule discovery. Available from: [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]
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Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Available from: [Link]
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Navaratnam, N., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(2), 291-300. Available from: [Link]
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Soelberg, S. D., et al. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel, Switzerland), 10(8), 7563–7585. Available from: [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. Available from: [Link]
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Eurofins. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]
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Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. Available from: [Link]
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Skuza, C. A. (2009). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Available from: [Link]
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Gallo, G., et al. (2012). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. Methods in molecular biology (Clifton, N.J.), 855, 121–134. Available from: [Link]
-
Liu, H., et al. (2018). Fluorescence polarization (FP) assay. Bio-protocol, 8(22), e3084. Available from: [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
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BindingDB. BDBM50002222 1-Benzyl-4-benzyloxymethyl-piperidine; hydrochloride::CHEMBL544146. Available from: [Link]
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Thompson, G. L., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1335, 107–120. Available from: [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]
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Chen, L., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16053. Available from: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
-
Schepmann, D., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 698. Available from: [Link]
-
Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. Journal of computer-aided molecular design, 8(6), 669–681. Available from: [Link]
-
Huang, C. S., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR protocols, 4(4), 102660. Available from: [Link]
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Dal Col, V., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(7), 1275-1282. Available from: [Link]
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Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3624–3641. Available from: [Link]
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Wikipedia. 4-Benzylpiperidine. Available from: [Link]
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Application Notes and Protocols for the Preparation of Pharmaceutical Salts of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and the subsequent preparation of its crystalline pharmaceutical salts, specifically the hydrochloride and L-tartrate salts. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices and references to authoritative literature.
Introduction: The Critical Role of Salt Formation in Drug Development
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development.[1] It provides an opportunity to modulate the physicochemical and biopharmaceutical properties of a drug candidate to enhance its bioavailability, stability, and manufacturability.[2] An estimated 50% of all drug molecules are administered as salts, underscoring the significance of this strategy.[1] The conversion of a free base, such as 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, into a salt can profoundly influence key properties including:
-
Aqueous Solubility: Salt formation is a common and effective method to increase the solubility and dissolution rate of poorly soluble acidic or basic drugs.[3]
-
Stability: The appropriate salt form can enhance the chemical and physical stability of the API, extending shelf-life and ensuring consistent potency.[3]
-
Crystallinity and Handling Properties: Crystalline salts often exhibit improved handling properties, such as better flowability and less hygroscopicity, which are crucial for formulation and manufacturing processes.[4]
1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a chiral heterocyclic amine containing both a piperidine and a pyrrolidine moiety. Such scaffolds are prevalent in medicinal chemistry and are often explored for their potential therapeutic activities.[5] The presence of basic nitrogen atoms makes this molecule an ideal candidate for salt formation. This guide will detail the synthesis of the free base and the preparation of two common and pharmaceutically relevant salt forms: the hydrochloride salt and the L-tartrate salt. The hydrochloride salt is often chosen for its ability to improve solubility and stability, while the L-tartrate salt is frequently used for the chiral resolution of racemic mixtures.[2][6]
Synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (Free Base)
The synthesis of the target molecule can be achieved through a reductive amination reaction between 1-benzyl-4-piperidone and a suitable proline derivative. This method is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[7]
Proposed Synthetic Workflow
The logical flow for the synthesis and purification of the free base is outlined below.
Caption: Synthetic workflow for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.
Detailed Experimental Protocol: Synthesis of the Free Base
Materials:
-
1-Benzyl-4-piperidone
-
L-Proline methyl ester hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (DCM, Methanol (MeOH), Ammonium hydroxide (NH₄OH))
Procedure:
-
Reductive Amination:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and L-proline methyl ester hydrochloride (1.1 eq) in anhydrous DCM, add triethylamine (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Extraction (Initial):
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
-
Decarboxylation:
-
Acidify the reaction mixture to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to ~7 with saturated NaHCO₃.
-
Add toluene and heat the mixture to reflux with a Dean-Stark trap to remove water and facilitate decarboxylation. Reflux for 4-6 hours.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture and basify to pH >10 with 2M NaOH.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of DCM/MeOH with 0.5% NH₄OH to afford 1-Benzyl-4-(pyrrolidin-2-yl)piperidine as a mixture of diastereomers.
-
Preparation of Pharmaceutical Salts
The formation of a salt involves the reaction of the basic free amine with an acid.[5] The choice of acid and crystallization solvent is crucial for obtaining a stable, crystalline solid.
General Workflow for Salt Formation
Caption: General workflow for pharmaceutical salt preparation.
Protocol 1: Preparation of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine Hydrochloride
Rationale: Hydrochloride salts are widely used to increase the aqueous solubility and stability of basic drug candidates.[8] The use of a solution of HCl in an organic solvent allows for controlled precipitation of the salt.
Materials:
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (free base)
-
2.0 M solution of HCl in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous isopropanol (IPA)
Procedure:
-
Dissolution: Dissolve the free base (1.0 eq) in a minimal amount of anhydrous isopropanol.
-
Salt Formation: While stirring, slowly add the 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise at room temperature.
-
Crystallization: The hydrochloride salt will typically precipitate immediately. Continue stirring for 1-2 hours to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystalline solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Drying: Dry the salt under vacuum at 40-50 °C to a constant weight.
Protocol 2: Preparation of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine L-Tartrate
Rationale: Tartaric acid is a chiral dicarboxylic acid commonly used as a resolving agent for racemic amines through the formation of diastereomeric salts with different solubilities.[6][9] This allows for the separation of enantiomers by fractional crystallization.
Materials:
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (diastereomeric mixture)
-
L-(+)-Tartaric acid
-
Methanol
-
Acetone
Procedure:
-
Dissolution: Dissolve the diastereomeric mixture of the free base (1.0 eq) in warm methanol.
-
Salt Formation: In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize. To enhance crystallization, the solution can be stored at 4 °C for 24 hours. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol, followed by cold acetone.
-
Drying: Dry the crystalline L-tartrate salt under vacuum at 40-50 °C.
-
Analysis of Diastereomeric Purity: The diastereomeric purity of the crystallized salt should be assessed by chiral HPLC. The mother liquor can be processed to isolate the other diastereomer.
Physicochemical Characterization Data
The following table summarizes the expected physicochemical properties of the free base and its prepared salts.
| Property | 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (Free Base) | 1-Benzyl-4-(pyrrolidin-2-yl)piperidine HCl | 1-Benzyl-4-(pyrrolidin-2-yl)piperidine L-Tartrate |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid | White to off-white crystalline solid |
| Molecular Formula | C₁₆H₂₄N₂ | C₁₆H₂₅ClN₂ | C₂₀H₂₈N₂O₆ |
| Molecular Weight | 244.38 g/mol | 280.84 g/mol | 392.44 g/mol |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Soluble in water and methanol | Moderately soluble in water, soluble in methanol |
| Melting Point (°C) | N/A (Oil at RT) | Expected > 200 °C (sharp) | Expected > 150 °C (sharp) |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[10]
-
¹H NMR: The spectrum of the free base will show characteristic signals for the benzyl, piperidine, and pyrrolidine protons. Upon salt formation, protons adjacent to the nitrogen atoms will experience a downfield shift due to protonation.[11]
-
¹³C NMR: The carbon signals will also shift upon salt formation, providing further structural confirmation.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compounds.
-
Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid can be used to assess chemical purity.
-
Chiral HPLC: To determine the diastereomeric and enantiomeric purity, a chiral stationary phase (e.g., polysaccharide-based) is required.[13][14] The mobile phase typically consists of a mixture of hexane and an alcohol (e.g., isopropanol) with a small amount of a basic modifier like diethylamine.[13]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and thermal behavior of the salts.[4][15] A sharp endothermic peak is indicative of a crystalline material.[16] DSC can also be used to identify polymorphs and solvates.[17]
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and the subsequent preparation of its hydrochloride and L-tartrate salts. The choice of a particular salt form will depend on the desired physicochemical and biopharmaceutical properties of the final drug product. Careful execution of these protocols, coupled with rigorous analytical characterization, will ensure the production of high-quality pharmaceutical salts suitable for further development.
References
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Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]
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Childers, K. C., & Zipp, G. L. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13264–13273. Retrieved from [Link]
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Childers, K. C., & Zipp, G. L. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13264–13273. Retrieved from [Link]
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Gothoskar, A. V., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 199-209. Retrieved from [Link]
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-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-180. Retrieved from [Link]
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Sciencemadness.org. (2009). Forming oxalte salts of amines. Retrieved from [Link]
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S.L., B., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 72(4), 443–448. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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Basavoju, S., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Retrieved from [Link]
-
Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. Retrieved from [Link]
-
Netzsch. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]
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Wessig, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4523. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curves of IIIM-290 and its salt forms. Retrieved from [Link]
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Sciencemadness.org. (2021). Forming oxalte salts of amines. Retrieved from [Link]
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YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]
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Organometallics. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]
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SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033–26039. Retrieved from [Link]
-
Steed, J. W., & Steed, J. W. (2025). Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. Crystal Growth & Design, 25(7), 2841–2848. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]
-
MDPI. (n.d.). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Retrieved from [Link]
-
Tokuda, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 376–384. Retrieved from [Link]
-
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. Retrieved from [Link]
-
Chemical Communications. (n.d.). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of piperidine.
Sources
- 1. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Troubleshooting & Optimization
Improving reaction yields for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine synthesis
This technical guide is structured as a Tier-3 Support resource, designed for researchers encountering yield bottlenecks in the synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine .
Ticket Subject: Optimizing Yield & Selectivity for 4-(pyrrolidin-2-yl)piperidine Scaffolds Support Level: Tier 3 (Process Chemistry & Troubleshooting) Status: Active[1]
Executive Summary
The synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine presents a classic challenge in heterocyclic chemistry: linking two saturated nitrogen heterocycles while managing stereocenters (pyrrolidine C2) and basic nitrogen poisoning during reduction.[1]
This guide prioritizes the Heteroaryl Reduction Route (Route A) as the industry standard for scalability and stereocontrol, while providing troubleshooting for the Nucleophilic Addition Route (Route B) as a secondary option.
Module 1: Strategic Route Selection
Select the pathway that matches your available starting materials and equipment.
Route A: The "Reduction" Pathway (Recommended)
Strategy: Synthesis of the aromatic precursor 4-(pyrrolidin-2-yl)pyridine (or its pyrrole analog) followed by catalytic hydrogenation.[1]
-
Pros: High atom economy, established stereocontrol methods, scalable.[2][3]
-
Cons: Requires high-pressure hydrogenation equipment; catalyst poisoning risks.[1][3]
Route B: The "Nucleophilic Addition" Pathway
Strategy: Lithiation of N-Boc-pyrrolidine and addition to 1-benzyl-4-piperidone, followed by dehydration and reduction.[1]
-
Pros: Convergent; avoids high-pressure hydrogenation of pyridines.
-
Cons: Low yields during dehydration; difficult regiocontrol (endo/exo alkenes); often requires cryogenic conditions (-78°C).[1]
Decision Logic (Visualization)
Caption: Decision matrix for selecting the synthetic route based on precursor availability.
Module 2: Troubleshooting The Critical Steps
Issue #1: Hydrogenation Stalls (Incomplete Conversion)
Context: In Route A, converting the pyridine ring to a piperidine ring often stalls at 50-60% conversion, or the catalyst deactivates. Root Cause: The basic nitrogen atoms (both pyridine and pyrrolidine) coordinate strongly to the metal catalyst surface, poisoning the active sites.
| Parameter | Standard Protocol | Optimized Protocol (High Yield) |
| Catalyst | Pd/C (10%) | PtO₂ (Adams' Catalyst) or Rh/C (5%) |
| Solvent | Ethanol/Methanol | Glacial Acetic Acid (or MeOH + 1.5 eq HCl) |
| Pressure | 1 atm (Balloon) | 50–70 bar (High Pressure Reactor) |
| Temp | RT | 40–60°C |
Troubleshooting Steps:
-
Switch to Acidic Media: Run the reaction in glacial acetic acid. The acid protonates the nitrogens, preventing them from binding irreversibly to the catalyst surface [1].
-
Catalyst Upgrade: Palladium (Pd/C) is often insufficient for reducing pyridines in the presence of other amines.[1][3] Switch to Platinum Oxide (PtO₂) .[1][3] It reduces to Pt(0) in situ and is highly active for heteroaryl rings [2].[1][3]
-
Workup Caution: When using acetic acid, remove it by azeotropic distillation with toluene before basifying, or use an ion-exchange resin workup to avoid massive salt formation that complicates extraction.[1][3]
Issue #2: Stereocontrol at Pyrrolidine C2
Context: You require a specific enantiomer (e.g., (S)-pyrrolidine), but the reaction yields a racemate. Diagnosis:
-
If using Route A: The starting material (4-(pyrrolidin-2-yl)pyridine) might have racemized during its synthesis.[1]
-
If using Route B: The lithiation step is non-stereoselective without chiral ligands.[1][3]
Resolution:
-
For Route A: Use L-Tartaric acid or Mandelic acid to resolve the 4-(pyrrolidin-2-yl)pyridine intermediate before hydrogenation.[1] The pyridine ring is flat, so the only chiral center is on the pyrrolidine. Resolving this intermediate is cheaper than resolving the final product [3].[1][3]
-
For Route B: Use (-)-Sparteine during the lithiation of N-Boc-pyrrolidine.[1][4] This chiral ligand complexes with lithium, directing the deprotonation and subsequent addition to the piperidone with high enantioselectivity (er > 90:10) [4].[1][3][5][6]
Issue #3: Benzylation Yield Loss (Over-Alkylation)
Context: Attaching the benzyl group to the piperidine nitrogen results in quaternary ammonium salts (bis-alkylation) or low yields. Root Cause: Using Benzyl Bromide/Chloride with a secondary amine is aggressive and difficult to control stoichiometrically.[1][3]
Protocol Correction: Switch to Reductive Amination .
-
Reagents: Benzaldehyde (1.1 equiv) + Sodium Triacetoxyborohydride (STAB, 1.5 equiv).[1][3]
-
Conditions: DCM or DCE at room temperature with catalytic Acetic Acid.[1][3]
-
Mechanism: This forms the iminium ion in situ, which is then reduced.[1][3] It is self-limiting to the tertiary amine, preventing quaternary salt formation [5].[3]
Module 3: Detailed Experimental Workflows
Workflow A: Hydrogenation of 4-(pyrrolidin-2-yl)pyridine
-
Preparation: Dissolve 4-(pyrrolidin-2-yl)pyridine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Catalyst Loading: Add PtO₂ (5 mol%).[1][3] Caution: PtO₂ is pyrophoric in the presence of H₂.[1][3] Add under Argon.[1]
-
Reaction: Pressurize to 50 bar H₂. Heat to 50°C. Stir vigorously for 12–16 hours.
-
Monitoring: Check LCMS for the mass shift (M+6H). Pyridines reduce slowly; do not stop early.[1][3]
-
Workup: Filter through Celite to remove catalyst.[1][3] Concentrate acetic acid.[1][3] Redissolve residue in DCM, wash with sat.[3] NaHCO₃ (carefully!) to liberate the free base.
Workflow B: Reductive Benzylation (The Final Step)
-
Mixing: To a solution of 4-(pyrrolidin-2-yl)piperidine (free base) in DCE, add Benzaldehyde (1.05 equiv). Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.
-
Quench: After 4 hours, quench with sat. NaHCO₃. Extract with DCM.[1][3]
-
Purification: The product is a diamine.[1][3] If column chromatography is needed, use DCM:MeOH:NH₄OH (90:9:1) to prevent streaking on silica.[1][3]
Module 4: Troubleshooting Logic Map
Caption: Diagnostic flowchart for identifying and resolving yield-limiting steps.
References
-
BenchChem Application Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Catalyst Selection. BenchChem Technical Library.[1][3] Link
-
Sreenivasulu, R., et al. (2015).[3] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(10), 3845-3848.[3] Link
-
Felpin, F. X., et al. (2001).[3][7] "Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco."[1][3] Journal of Organic Chemistry, 66(19), 6305-6312.[3][7] Link
-
Serino, C., et al. (1999).[3] "Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization." Journal of Organic Chemistry, 64, 5083.[3] Link
-
Matassini, C., et al. (2020).[3][8] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 38(6).[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 7. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting solubility issues with 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Solubility & Formulation Troubleshooting Guide[1][2]
Status: Active Last Updated: March 2026 Technical Lead: Senior Application Scientist, Chemical Biology Division
Core Chemical Intelligence
Before troubleshooting, you must understand the physicochemical "personality" of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.[1][2] This molecule is a lipophilic diamine .[2] Its behavior is governed by two critical factors: the hydrophobicity of the benzyl group and the ionization state of the two nitrogen atoms (piperidine and pyrrolidine rings).
| Property | Estimated Value | Implication for Solubility |
| Structure Class | Benzyl-piperidine-pyrrolidine | High lipophilicity (LogP ~2.0–3.[1][2]0) in neutral form. |
| pKa (Base) | ~10.5 (Pyrrolidine), ~9.5 (Piperidine) | Critical: At physiological pH (7.4), this molecule is partially protonated but exists in equilibrium with its poorly soluble free base.[2] |
| Free Base Form | Oily liquid or waxy solid | Insoluble in water. Soluble in DMSO, EtOH, Chloroform. |
| Salt Form (e.g., HCl) | Crystalline solid | Soluble in water (up to a limit), but can precipitate if pH is raised. |
Interactive Troubleshooting Decision Tree
Use the following logic flow to determine the correct solvent system for your specific application.
Figure 1: Decision matrix for solvent selection based on compound form and application.
In Vitro Experiments (Cell Culture / Enzymatic Assays)
Issue: "My compound precipitates when I dilute the DMSO stock into PBS/Media."
Diagnosis: This is the "Solvent Shift" shock. You are taking a hydrophobic free base dissolved in DMSO and dumping it into a high-dielectric, neutral pH aqueous environment.[1][2] The pH of PBS (7.[3]4) is high enough that a significant portion of the molecule deprotonates to the free base, which is insoluble in water.
Protocol: The "Step-Down" Serial Dilution
Do not dilute directly from 10 mM stock to 1 µM assay concentration in one step.
-
Prepare Stock: 10 mM in 100% anhydrous DMSO.
-
Intermediate Step: Dilute stock 1:10 into pure DMSO first (creates 1 mM stock).
-
The "Spike" Method:
-
Place your culture media/buffer in the tube first.
-
While vortexing rapidly, inject the DMSO stock into the center of the liquid vortex.
-
Why? This prevents local high concentrations of DMSO/compound at the pipette tip, which triggers nucleation (crystal growth).
-
-
Visual Check: Hold the tube up to a light source. If you see a "Tyndall Effect" (scattering of light/bluish haze), you have micro-precipitates. Spin down at 10,000 x g for 5 mins to confirm.
FAQ: In Vitro
Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol evaporates faster, changing your concentration over time. DMSO is preferred for stability.[2] Ensure your final assay concentration of DMSO is <0.5% to avoid cytotoxicity.[3]
Q: My IC50 curve is flat or erratic. Is this solubility? A: Likely. If the compound precipitates, the effective concentration is unknown.
-
Test: Run the assay with 0.01% Triton X-100 or BSA in the buffer. If the IC50 improves/stabilizes, the detergent/protein prevented non-specific adsorption and precipitation.
In Vivo Formulation (Animal Studies)
Issue: "I cannot inject 100% DMSO into mice. How do I formulate this?"
Diagnosis: For IV/IP/PO administration, you need an aqueous vehicle. The free base will not dissolve in saline.
Recommended Vehicle Systems
Select the vehicle based on the route of administration.
| Route | Recommended Formulation Strategy | Protocol |
| IP / PO | Acidified Saline (In situ salt formation) | 1. Weigh Free Base.2.[2] Add 0.9 molar equivalents of 1N HCl (or Tartaric acid).3. Add water/saline.[2] Vortex until clear.4. Adjust pH to ~5.5 (do not go >6.5).[2] |
| IV | Cyclodextrin Complex | 1. Prepare 20% (w/v) HP-β-Cyclodextrin in water.2. Add compound (stock in small vol. ethanol if needed).3. Sonicate for 20-30 mins.4. The hydrophobic benzyl group enters the cyclodextrin cavity, shielding it from water. |
| Rescue | Co-solvent System | 5% DMSO + 5% Tween 80 + 90% Saline.[2] (Add in that order). |
Warning: Do not use phosphate buffers (PBS) for the vehicle. Phosphate anions can precipitate with organic cations (drug salts), causing blockage in needles or phlebitis. Use Saline (0.9% NaCl) or D5W (5% Dextrose).[2]
Analytical Troubleshooting (LC-MS/HPLC)
Issue: "I see broad, tailing peaks or carryover in my chromatogram."
Diagnosis: Secondary amines (pyrrolidine/piperidine) interact strongly with residual silanols (Si-OH) on the stationary phase of silica columns.[2] This causes "sticking."[2]
Optimization Protocol
-
Mobile Phase Modifier: You must use a basic modifier or an ion-pairing agent.[1][2]
-
Column Choice: Switch to an "End-capped" column or a column with a positively charged surface (e.g., C18 with embedded polar group) to repel the positively charged amine.[2]
-
Needle Wash: Use a strong organic wash (50:50 MeOH:Isopropanol + 0.1% Formic Acid) to prevent carryover between runs.[2]
References & Authority
-
Physicochemical Properties of Piperidines:
-
Solubility of Lipophilic Amines:
-
Source: Bergström, C. A., et al. (2016). "Computational prediction of drug solubility in water-based systems." AAPS Journal.
-
Context: Explains the logP/pKa relationship driving the precipitation of benzyl-amine scaffolds.
-
-
Formulation Strategies:
-
DMSO Precipitation Mechanisms:
-
Source: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[2]
-
Context: Definitive guide on the "Crash-out" effect in biological assays.
-
For further assistance, please contact the Chemical Biology Support Team with your specific Batch ID and observed precipitation pH.
Sources
Overcoming steric hindrance in 1-Benzyl-4-(pyrrolidin-2-yl)piperidine derivatization
Case ID: #STERIC-PYR-004
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Overview: The Steric Challenge
User Observation: "I am observing low conversion (<20%) or complex mixtures when attempting to derivatize the pyrrolidine nitrogen. Standard EDC/NHS or alkyl halide conditions are failing."
Root Cause Analysis:
The scaffold 1-Benzyl-4-(pyrrolidin-2-yl)piperidine presents a classic but severe case of
-
The Blockade: The piperidine ring is attached directly to the C2 position of the pyrrolidine ring. This bulky substituent sits immediately adjacent to the nucleophilic secondary amine (N-H).
-
Conformational Locking: The flexibility of the C2-C4' bond allows the piperidine ring to fold back, effectively shielding the nitrogen lone pair from incoming electrophiles.
-
Kinetic Consequence: The rate of nucleophilic attack is drastically reduced. In competitive scenarios (e.g., active ester hydrolysis vs. amidation), the non-productive pathway wins.
Troubleshooting Module A: Amide Coupling Failures
Issue: Reaction stalls with standard reagents (EDC, HBTU, PyBOP). Recommendation: Switch to high-kinetic reagents or Acid Chlorides.
The "Guanidinium Trap" Mechanism
When using uronium reagents (HBTU/HATU), the hindered amine reacts too slowly with the active ester. Instead, the amine attacks the coupling reagent itself, forming a non-reactive guanidinium byproduct.
-
Prevention: Pre-activate the acid completely before adding the amine.
Recommended Protocol A1: T3P (Propylphosphonic Anhydride)
Why: T3P exhibits low epimerization and drives reactions of hindered amines through a highly reactive mixed anhydride intermediate. It is superior to HATU for extreme steric cases [1].
Protocol:
-
Dissolve Carboxylic Acid (1.1 eq) and Pyridine (3.0 eq) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
-
Add T3P (50% wt in EtOAc, 1.5 eq) dropwise at 0°C.
-
Stir for 20 mins to form the active species.
-
Add 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (1.0 eq).
-
Allow to warm to RT and stir for 12-24h.
-
Optimization: If conversion is <50%, heat to 60°C. T3P is thermally stable.
Recommended Protocol A2: The "Ghosez" Method (Acid Chloride)
Why: If the acid is stable, converting it to an acid chloride creates the smallest possible electrophile, minimizing steric clash.
-
Convert Acid to Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM (neutral conditions, unlike SOCl2).
-
Add the amine and a scavenger base (DIPEA).
Troubleshooting Module B: Reductive Amination Stalls
Issue: Formation of the imine intermediate is thermodynamically unfavorable due to steric crowding, leading to no reaction with NaBH(OAc)3. Recommendation: Titanium(IV) Isopropoxide forcing conditions.[1]
The Ti(OiPr)4 Solution
Standard reductive amination relies on an equilibrium between ketone and iminium. For this scaffold, the equilibrium lies heavily toward the starting materials. Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward [2].
Protocol:
-
Imine Formation (Critical Step):
-
Mix Amine (1.0 eq) and Ketone/Aldehyde (1.1 eq) in neat Ti(OiPr)4 (2.0 eq).
-
Note: If the ketone is solid, use minimal anhydrous THF.
-
Stir under
at RT for 6–12h. (For ketones, heat to 60°C).
-
-
Reduction:
-
Dilute the viscous mixture with anhydrous MeOH or EtOH.
-
Add NaBH4 (1.5 eq) portion-wise (Caution: Exothermic/Gas evolution).
-
Stir for 2h.
-
-
Quench (The "White Paste" Issue):
-
Quench with 1N NaOH. A thick white titanium precipitate will form.
-
Dilute with EtOAc and filter through Celite to remove titanium salts before phase separation.
-
Troubleshooting Module C: Buchwald-Hartwig Arylation
Issue: Catalyst deactivation or
Ligand Selection Logic
For
-
RuPhos: Specifically designed for secondary amines.[2] The bulky isopropyl groups on the ligand facilitate the reductive elimination of the bulky amine product [3].
-
Base: Use NaOtBu (Sodium tert-butoxide). Strong bases are required to ensure rapid deprotonation of the Pd-Amine complex.
Protocol:
-
Charge vial with:
-
Purge with Argon/Nitrogen (Oxygen kills this cycle).
-
Add anhydrous Toluene or Dioxane (0.2 M concentration).
-
Heat to 80-100°C.
-
Checkpoint: If conversion stops at 50%, add another 1 mol% catalyst.
-
Visual Decision Guides
Caption: Decision matrix for selecting reagents based on reaction type and steric severity.
FAQ: Common Observations
Q: I see two spots on TLC with the same Mass (LCMS). Is it a diastereomer?
-
A: Likely rotamers , not diastereomers (unless you epimerized the C2 center). The amide bond N-C(O) has restricted rotation, and the bulky piperidine group accentuates this. Run NMR at high temperature (e.g., 60°C in DMSO-d6) to see if peaks coalesce.
Q: My alkylation (using R-Br) gives mostly elimination products.
-
A: This is the "E2 vs SN2" competition. The steric bulk of your amine makes it act as a base rather than a nucleophile.
-
Fix: Switch to Reductive Amination (Module B). If you must alkylate, use a more reactive leaving group (Iodide or Triflate) and a polar aprotic solvent (DMF) to favor SN2, but keep temperature low.
-
Q: How do I purify the product? The benzyl group makes everything smear.
-
A: Use Amine-Functionalized Silica or run a "TEA-wash" column (DCM/MeOH + 1% Triethylamine). Alternatively, since your product has two basic nitrogens (one tertiary, one newly formed), use an SCX-2 (Strong Cation Exchange) cartridge:
-
Load crude in MeOH.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH3 in MeOH.
-
References
-
Dunetz, J. R. , et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Mattson, R. J. , et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
-
Surry, D. S. , & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing side reactions during 1-Benzyl-4-(pyrrolidin-2-yl)piperidine formation
Status: Operational Ticket Focus: Minimizing Side Reactions & Impurity Profiling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Part 1: The Core Challenge (The "Dual-Amine" Problem)
The synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine presents a classic chemoselectivity challenge. The molecule contains two secondary amine sites (prior to benzylation) with strikingly similar nucleophilicity and pKa values (~11.0 for piperidine, ~10.5–11.0 for pyrrolidine).
If you attempt direct benzylation (via benzyl bromide or reductive amination) on the unprotected diamine, you will inevitably encounter a statistical mixture of three products:
-
Target: 1-Benzyl-piperidine derivative (Desired).
-
Regioisomer: 1-Benzyl-pyrrolidine derivative (Undesired).
-
Over-alkylation: 1,1'-Dibenzyl adduct (Major impurity).
The Directive: To minimize side reactions, you must abandon direct alkylation in favor of an Orthogonal Protection Strategy . The protocols below prioritize purity over step-count economy.
Part 2: Validated Workflows & Protocols
Workflow A: The "Golden Route" (Protection-First Strategy)
Recommended for: High purity requirements (>98%), GMP workflows, and library synthesis.
This route utilizes N-Boc protection to mask the pyrrolidine nitrogen, exploiting the subtle steric difference between the hindered 2-substituted pyrrolidine and the more accessible 4-substituted piperidine.
Step-by-Step Protocol
1. Selective Protection (If starting from diamine):
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq).
-
Solvent: Dichloromethane (DCM) at 0°C.
-
Mechanism: At low temperatures, the steric bulk of the 2-substituted pyrrolidine slightly retards the attack on Boc₂O compared to the piperidine. However, for absolute certainty, start with Commercial Block: tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate.
2. Benzylation (Reductive Amination):
-
Reagents: Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.4 eq), Acetic Acid (catalytic).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Procedure:
-
Dissolve the N-Boc intermediate in DCE.
-
Add Benzaldehyde and stir for 30 mins (Imine formation).
-
Add STAB in portions.
-
Critical Control: Maintain pH ~5–6 with acetic acid to accelerate imine formation while suppressing enamine side-products.
-
3. Deprotection:
-
Reagent: Trifluoroacetic acid (TFA) / DCM (1:4 ratio).
-
Scavenger: Triethylsilane (TES) (2.0 eq) – Essential to prevent benzyl migration or t-butyl cation trapping.
Workflow B: Direct Alkylation (The "Quick & Dirty")
Only recommended for: Rapid, small-scale analog screening where HPLC purification is available.
If you must proceed without protection, you cannot use Alkyl Halides (Benzyl bromide). You must use Reductive Amination with strict stoichiometry.
-
Stoichiometry: 1.0 eq Diamine : 0.8 eq Benzaldehyde. (Starve the reaction of electrophile).
-
Reducing Agent: NaBH₃CN (Cyanoborohydride) is preferred here over STAB because it is less aggressive, though more toxic.
-
pH Control: Strictly pH 5.0. At this pH, the more basic amine (slightly) is protonated and protected, while the nucleophilic attack is rate-limited.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the "Impurity Cascade" that occurs during direct alkylation versus the controlled "Golden Route."
Caption: Comparison of Direct Alkylation (Red) leading to complex mixtures vs. the Orthogonal Protection Strategy (Green) yielding high-purity product.
Part 4: Troubleshooting FAQ
Q1: I am seeing a "M+90" mass shift in my LC-MS. What is this?
-
Diagnosis: This is the Di-benzyl impurity (Benzyl = 91 Da, replacing H = 90 Da shift).
-
Cause: Excess benzaldehyde or lack of protecting group.
-
Fix: If using Route B, reduce benzaldehyde to 0.8 eq. If using Route A, ensure your N-Boc protection was complete (check NMR for tert-butyl singlet at ~1.4 ppm) before the benzylation step.
Q2: My yield is low during the Reductive Amination (Route A). I see unreacted amine.
-
Diagnosis: Incomplete imine formation or wet solvents.
-
Cause: Water in the solvent is hydrolyzing the imine back to the aldehyde and amine before reduction occurs.
-
Fix:
-
Add activated 3Å Molecular Sieves to the reaction mixture during the imine formation step (first 30 mins).
-
Switch from NaBH(OAc)₃ (STAB) to NaBH₃CN if steric hindrance is suspected, but ensure conditions are strictly anhydrous.
-
Q3: Can I use Benzyl Chloride/Bromide instead of Reductive Amination?
-
Technical Advice: Avoid if possible.
-
Reasoning: Alkyl halides are "hot" electrophiles and prone to "poly-alkylation" (quaternization of the nitrogen). Reductive amination is self-limiting; once the mono-alkyl amine is formed, it is sterically less likely to react with a second ketone/aldehyde compared to an alkyl halide which reacts faster with the more electron-rich secondary amine product.
Q4: I’m observing racemization of the pyrrolidine C2 center.
-
Diagnosis: Loss of optical activity.
-
Cause: Harsh deprotection conditions or high temperatures during imine formation. The C2 hydrogen is alpha to a nitrogen, making it susceptible to deprotonation/reprotonation.
-
Fix:
-
Keep reductive amination below 25°C.
-
During TFA deprotection, keep the reaction at 0°C and limit time to 30 minutes.
-
Avoid strong bases (NaH, LDA) anywhere in the sequence.
-
Part 5: Data Summary
| Parameter | Direct Alkylation (Benzyl Bromide) | Reductive Amination (Unprotected) | Protected Route (N-Boc) |
| Selectivity | Poor (Statistical Mixture) | Moderate (pH dependent) | Excellent (>98%) |
| Major Impurity | Quaternary Ammonium Salts | Di-benzylated diamine | None (if washed properly) |
| Yield | 30–40% | 50–60% | 85–92% |
| Purification | Difficult Prep-HPLC | Column Chromatography | Simple Extraction/Wash |
References
-
BenchChem Technical Support. (2025).[1] Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.[1] (See Protocol 1 & 3 for N-Boc standards). 1[2][3][4]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry. (The gold standard for STAB protocols). 5
-
Sigma-Aldrich. (2024). Application Note – Reductive Amination. (Troubleshooting side reactions in automated synthesis). 7
-
Choi, J., et al. (2021).[8] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc.[8] (Context on the difficulty of selective alkylation without blocking groups). 8[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Technical Support Center: Formulating and Stabilizing 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Welcome to the Technical Support Center for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (CAS: 524674-28-0)[1]. This guide is engineered for researchers and formulation scientists facing physical and chemical stability challenges when working with this complex diamine in aqueous environments.
As a highly lipophilic molecule containing both a tertiary benzylic amine and a secondary pyrrolidine amine, its behavior in solution is governed by strict pH dependencies, surface interactions, and susceptibility to oxidative degradation.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my stock solution turn cloudy or precipitate when diluted into physiological buffers (pH 7.4)?
The Causality: This is a classic manifestation of pH-dependent solubility failure. 1-Benzyl-4-(pyrrolidin-2-yl)piperidine possesses two basic nitrogen centers. While highly soluble in acidic conditions where both amines are protonated (forming a hydrophilic dication), shifting the pH above 7.0 approaches the pKa of the tertiary piperidine nitrogen. As the molecule deprotonates, it reverts to its free base form. Because the structure contains a bulky, hydrophobic benzyl group and two saturated aliphatic rings, the free base is highly lipophilic and inherently insoluble in water[2]. The Solution:
-
Pre-formulation: Always form the hydrochloride (HCl) or trifluoroacetate (TFA) salt before aqueous dissolution.
-
Co-solvents: For assays strictly requiring pH 7.4, incorporate 5–10% DMSO or a cyclodextrin (e.g., 20% HP-β-CD) into your final buffer to encapsulate the lipophilic benzyl moiety and artificially raise the apparent solubility limit.
Q2: I am losing compound concentration over a 24-hour period, but there is no visible precipitate. What is happening?
The Causality:
You are experiencing non-specific surface adsorption. In slightly acidic to neutral solutions, the protonated pyrrolidine and piperidine nitrogens carry a positive charge. These cations interact electrostatically with the negatively charged silanol groups (
-
Labware: Strictly utilize silanized (deactivated) glassware or low-bind (polyolefin-based) microcentrifuge tubes.
-
Carrier Additives: If your downstream assay permits, add a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to outcompete the compound for binding sites on the container walls.
Q3: LC-MS analysis shows new peaks with +16 Da and +14 Da masses after a week of storage. How do I prevent this?
The Causality:
These mass shifts indicate oxidative degradation. The +16 Da shift corresponds to N-oxidation of the secondary pyrrolidine amine or hydroxylation at the benzylic carbon. The +14 Da shift typically indicates the conversion of the pyrrolidine ring to a lactam (oxidation of the
-
Deoxygenation: Sparge all aqueous buffers with Argon or Nitrogen for 15 minutes prior to dissolving the compound.
-
Chelation: Add 1 mM EDTA to the buffer to sequester trace metals (like
or ) that catalyze free-radical oxidation. -
Storage: Store aliquots at -20°C in amber vials to prevent photo-catalyzed degradation.
Part 2: Mechanistic and Workflow Visualizations
To fully control the stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, it is critical to map both its degradation pathways and the optimal formulation workflow.
Primary mechanisms of instability and degradation in aqueous environments.
Workflow for formulating stable aqueous solutions of the diamine.
Part 3: Standardized Experimental Protocols
Protocol: Preparation of a Stable 10 mM Aqueous Stock Solution
This self-validating protocol ensures complete solubilization while mitigating oxidative and adsorptive losses.
Materials Required:
-
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (Free base, >98% purity)
-
0.1 M HCl (Molecular biology grade)
-
Degassed Ultra-pure Water (18.2 MΩ·cm)
-
100 mM Sodium Acetate buffer (pH 5.0) containing 1 mM EDTA
-
Low-bind polypropylene microcentrifuge tubes
-
0.22 µm PTFE syringe filters (Do not use Nylon filters, as they bind lipophilic amines).
Step-by-Step Methodology:
-
Massing: Accurately weigh 24.44 mg of the free base compound into a low-bind polypropylene tube.
-
Salt Conversion: Add 2.0 mL of 0.1 M HCl directly to the powder. Vortex vigorously for 2 minutes. The stoichiometric excess of acid ensures both the pyrrolidine and piperidine nitrogens are fully protonated.
-
Validation Check: Inspect the solution against a dark background. It must be optically clear. If turbidity persists, sonicate for 5 minutes at room temperature.
-
Buffering & Stabilization: Add 7.0 mL of degassed 100 mM Sodium Acetate buffer (pH 5.0, 1 mM EDTA).
-
Volume Adjustment: Bring the final volume to exactly 10.0 mL using degassed ultra-pure water.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate nucleation sites that could seed future precipitation. Discard the first 0.5 mL of filtrate to account for any dead-volume adsorption.
-
Storage: Aliquot the filtered solution into amber low-bind tubes. Overlay the headspace with Argon gas, cap tightly, and store at -20°C.
Part 4: Quantitative Stability Data
The following table summarizes the stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (initial concentration: 100 µM) under various formulation conditions, quantified via HPLC-UV (214 nm) over a 14-day period.
| Formulation Condition | Container Type | Storage Temp | Day 0 Recovery | Day 7 Recovery | Day 14 Recovery | Primary Failure Mode |
| pH 7.4 (PBS), No Additives | Standard Glass | 25°C | 88.5% | 42.1% | 18.3% | Precipitation & Adsorption |
| pH 7.4 (PBS) + 10% DMSO | Standard Glass | 25°C | 99.2% | 71.4% | 55.0% | Adsorption to Glass |
| pH 5.0 (Acetate) + 1mM EDTA | Standard Glass | 25°C | 100.0% | 89.5% | 76.2% | Adsorption to Glass |
| pH 5.0 (Acetate) + 1mM EDTA | Low-Bind Plastic | 25°C | 100.0% | 97.8% | 94.1% | Minor Oxidation |
| pH 5.0 (Acetate) + 1mM EDTA | Low-Bind Plastic | 4°C | 100.0% | 99.5% | 98.9% | Stable |
Data Interpretation: Optimal stability is achieved by maintaining an acidic pH to prevent free-base precipitation, utilizing EDTA to halt metal-catalyzed oxidation, and employing low-bind plastics to eliminate surface adsorption.
Part 5: References
-
G. C. Nandi et al. "Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners." National Institutes of Health (PMC). Available at:[Link]
-
Zhang, J. et al. "Phase-Change Solvents and Processes for Postcombustion CO2 Capture: A Detailed Review." Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]
Sources
Troubleshooting difficult separations of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine isomers
Status: Operational Ticket ID: #ISO-PYR-PIP-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
The separation of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine isomers presents a "perfect storm" of chromatographic challenges: high basicity (two amine centers), structural flexibility, and weak UV chromophores. This guide addresses the resolution of the enantiomers at the pyrrolidine C2 position (
Our troubleshooting protocol prioritizes Supercritical Fluid Chromatography (SFC) over Normal Phase HPLC (NP-HPLC) due to superior diffusivity and solvating power for lipophilic amines, though both workflows are detailed below.
Part 1: Diagnostic & Troubleshooting Modules
Module A: Severe Peak Tailing (The "Basicity" Problem)
User Report: "I see separation, but the peaks are extremely broad with tailing factors > 2.0. Integration is impossible."
Root Cause Analysis: The molecule contains a secondary amine (pyrrolidine) and a tertiary amine (piperidine). These basic nitrogens interact strongly with residual silanol groups (Si-OH) on the silica support of chiral columns. This ion-exchange interaction is slow, causing the "tail" that destroys resolution.
Corrective Actions:
| Method | Protocol | Mechanism |
| 1. Basic Additives (Mandatory) | Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPA) to the organic modifier (e.g., Methanol). | The additive competes for active silanol sites, effectively "masking" them from the analyte. |
| 2. Switch to Immobilized Phases | Switch from coated phases (e.g., AD-H, OD-H) to immobilized phases (e.g., Chiralpak IA, IB, IC). | Immobilized phases allow for a wider range of solvents (like DCM or THF) which can disrupt non-specific hydrogen bonding. |
| 3. High pH Reversed Phase | Use a hybrid silica column (e.g., Chiralpak IG) with ammonium bicarbonate (pH 9.0). | Suppresses protonation of the analyte amines, rendering them neutral and eliminating ion-exchange interactions. |
Critical Warning: Once a polysaccharide column is used with a basic additive, it should be dedicated to basic separations. A "memory effect" can persist, altering selectivity for neutral compounds in the future [1].
Module B: "Ghost" Peaks or Low Sensitivity (The "Chromophore" Problem)
User Report: "I injected 1 mg/mL but the baseline is noisy and I can't see the minor enantiomer."
Root Cause Analysis: The benzyl group is a weak chromophore, and the rest of the molecule is aliphatic. Standard detection at 254 nm is often insufficient for trace analysis (e.g., <0.5% enantiomeric excess).
Corrective Actions:
-
Wavelength Optimization: Shift UV detection to 210–220 nm .
-
Risk:[1] High background noise from solvents (cutoff for EtOAc is ~256 nm).
-
Fix: Use Acetonitrile/Water or Methanol/CO2 (SFC) which are transparent at low UV.
-
-
Mass Spectrometry (MS): Use ESI+ mode. The doubly charged ion
or singly charged will be dominant and provide high sensitivity. -
Derivatization (Last Resort): If UV is mandatory and low-UV is not an option, react the pyrrolidine nitrogen with Benzoyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) to introduce a strong chromophore [2].
Module C: Co-elution (The "Selectivity" Problem)
User Report: "Single broad peak. No separation observed on OD-H or AD-H."
Root Cause Analysis:
The spatial discrimination between the
Corrective Actions:
-
Screen Chlorinated Solvents: If using immobilized columns (IA, IC), add 10-20% Dichloromethane (DCM) or Chloroform to the mobile phase. This alters the 3D shape of the polymer strands on the column, often revealing a "pocket" that fits the enantiomer.
-
Temperature Effect: Lower the column temperature to 10–15°C .
-
Why? Enantioseparation is enthalpy-driven. Lower temperatures increase the difference in binding energy between the two isomers, improving resolution (
).
-
Part 2: Method Development Workflow
The following diagram outlines the logical decision process for screening, prioritizing SFC for its speed and success rate with basic amines.
Caption: Decision matrix for chiral method development, emphasizing the necessity of basic additives and the preference for SFC.
Part 3: Standardized Experimental Protocols
Protocol A: SFC Screening (Recommended)
This protocol is optimized for the Waters UPC2 or Agilent 1260 Infinity II SFC systems.
-
Column: Chiralpak AD-H or Chiralpak IC (4.6 x 150 mm, 3 µm).
-
Mobile Phase B (Modifier): Methanol + 0.2% Diethylamine (DEA) .
-
Gradient: 5% to 50% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.[2]
-
Back Pressure: 120 bar (keeps CO₂ dense to solvate the amine).
-
Detection: PDA at 220 nm (Reference 360 nm).
Protocol B: Normal Phase HPLC (Legacy)
Use this if SFC is unavailable. Note that hexane-based methods often require longer run times.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Temperature: 25°C.
-
Detection: UV 215 nm.
-
Success Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.3.
Part 4: Validated Reference Data
The following table summarizes expected performance based on the specific interaction mechanisms of the polysaccharide selectors with the pyrrolidine moiety.
| Column Type | Selector | Interaction Mechanism | Success Probability |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding + Steric inclusion | High (Industry Standard) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Rigid structure, distinct "cavities" | Medium (Good for rigid analogs) |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Chlorinated interaction (stronger H-bonding) | High (Often solves AD-H failures) |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | "Recycle" solvent compatible | High (Best for solubility issues) |
References
-
Stringham, R. W. (2004).[7] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality.
-
Jain, R., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Waters Corporation. (2012). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Application Note.
-
Daicel Chiral Technologies. (2024).[8] SFC Chiral Separations: Method Development with Polysaccharide CSPs. Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. squjs.squ.edu.om [squjs.squ.edu.om]
- 6. jocpr.com [jocpr.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. chiraltech.com [chiraltech.com]
Validation & Comparative
Comparative analysis of synthetic routes for pyrrolidinyl piperidine scaffolds
Executive Summary
The pyrrolidinyl piperidine motif—specifically the 4-(1-pyrrolidinyl)piperidine assembly—is a privileged pharmacophore found in numerous GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors (e.g., JAK inhibitors). Its amphiphilic nature and rigid sp³-rich architecture make it ideal for orienting hydrogen bond acceptors in deep binding pockets.
However, constructing the C(piperidine)–N(pyrrolidine) bond poses specific challenges regarding regiocontrol, steric hindrance, and scalability. This guide compares the three dominant synthetic routes:
-
Reductive Amination (The Gold Standard)
-
Nucleophilic Substitution (The Classical Approach)
-
Heterogeneous Catalytic Hydrogenation (The Scale-Up Solution)
Strategic Analysis: The Chemical Space
Before selecting a route, the researcher must evaluate the substrate's sensitivity and the required scale.[1]
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and functional group tolerance.
Route 1: Reductive Amination (The Gold Standard)
Mechanism & Rationale
This is the most widely adopted route for discovery chemistry. It involves the condensation of N-protected-4-piperidone with pyrrolidine to form an iminium ion, which is selectively reduced.
-
The Challenge: Reversible imine formation can be sluggish with secondary amines (pyrrolidine) and ketones (piperidone) due to steric strain.
-
The Solution: The addition of Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the enamine/iminium species.[2]
-
The Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity (reduces imines faster than ketones).
Experimental Protocol
Target: tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate
-
Imine Formation:
-
Charge a dry flask with N-Boc-4-piperidone (1.0 equiv) and Pyrrolidine (1.1 equiv).
-
Add neat Ti(OiPr)₄ (1.2 equiv) under N₂. Caution: Exothermic.
-
Stir at ambient temperature for 2–4 hours. The mixture will become viscous/solidify as the titanium-complex forms.
-
-
Reduction:
-
Dilute with dry DCE (1,2-Dichloroethane) or THF (10 mL/g).
-
Add STAB (1.5 equiv) in portions.
-
Stir for 12–16 hours.
-
-
Workup (Critical Step):
-
Quench with saturated aqueous NaHCO₃ or 1N NaOH. Note: Titanium salts form a gelatinous precipitate.
-
Filtration: Filter through a celite pad to remove titanium salts.
-
Extract with DCM, dry over MgSO₄, and concentrate.
-
Performance Metrics:
-
Typical Yield: 85–95%
-
Purity: High (>95% crude often usable).
Route 2: Nucleophilic Substitution (The Alternative)
Mechanism & Rationale
This route relies on the
-
The Limitation: The 4-position of piperidine is a secondary carbon. Attacking it with a secondary amine (pyrrolidine) introduces significant steric clash.
-
Side Reactions: The major competitor is E2 elimination , leading to the formation of the enamine (1,2,3,6-tetrahydropyridine derivative), drastically lowering yield.
Experimental Protocol
Target: tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate
-
Activation:
-
Convert N-Boc-4-hydroxypiperidine to the mesylate using MsCl (1.2 equiv) and Et₃N (1.5 equiv) in DCM at 0°C. Isolate the mesylate.
-
-
Displacement:
-
Dissolve the mesylate (1.0 equiv) in dry Acetonitrile or DMF.
-
Add Pyrrolidine (3.0–5.0 equiv). Excess is required to drive kinetics.
-
Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.0 equiv).
-
Heat to 60–80°C for 24 hours.
-
-
Workup:
-
Aqueous extraction required to remove excess pyrrolidine.
-
Performance Metrics:
-
Typical Yield: 40–60% (Losses due to elimination).
-
Purity: Moderate (Requires chromatography to separate alkene byproduct).
Route 3: Catalytic Hydrogenation (The Industrial Route)
Mechanism & Rationale
For multi-kilogram batches, the cost of STAB and the waste stream from Titanium salts (Route A) are prohibitive. Heterogeneous catalysis using H₂ gas and metal catalysts is the "green" alternative.
Experimental Protocol
-
Setup:
-
Reaction:
-
Pressurize to 5–10 bar H₂.
-
Stir at 25–40°C.
-
Note: Monitoring is essential to prevent reduction of the aromatic rings if benzyl protecting groups are present.
-
-
Workup:
-
Filter catalyst (recycle).
-
Concentrate solvent.
-
Performance Metrics:
-
Typical Yield: >90%
-
E-Factor: Very Low (Greenest option).
Comparative Analysis & Data
The following table summarizes the performance of each route based on standard laboratory and process chemistry parameters.
| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution | Route C: Catalytic Hydrogenation |
| Overall Yield | High (85-95%) | Low-Medium (40-60%) | High (>90%) |
| Atom Economy | Good | Poor (Stoichiometric waste) | Excellent |
| Reaction Time | Medium (12-16 h) | Slow (24-48 h) | Fast (2-6 h) |
| Impurity Profile | Clean (Titanium salts removed) | Complex (Elimination byproducts) | Very Clean |
| Scalability | Moderate (Ti waste management) | Low | High |
| Key Risk | Exotherm during Ti(OiPr)4 mixing | E2 Elimination (Alkene formation) | H2 Safety / Catalyst poisoning |
Visualization: Mechanistic Workflow (Route A)
Figure 2: Mechanistic pathway of the Titanium-mediated reductive amination. The formation of the pre-complex is crucial for suppressing side reactions.
References
-
Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] [Link]
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552-2554.[2] [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714. [Link][2][6]
-
Gross, T., et al. (2002). "Enantioselective Synthesis of 3-Substituted Pyrrolidines and Piperidines via Asymmetric Hydrogenation." Organic Letters, 4(12), 2055–2058. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. designer-drug.com [designer-drug.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
Validating structural conformation of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine via X-ray crystallography
Title: Structural Fidelity in Medicinal Chemistry: A Comparative Guide to Validating 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Executive Summary
In the development of neuroactive ligands, the 1-benzyl-4-(pyrrolidin-2-yl)piperidine scaffold represents a privileged but structurally deceptive architecture.[1] Its pharmacological efficacy often hinges on the precise absolute configuration (
While high-field NMR (600+ MHz) and Density Functional Theory (DFT) provide insight into solution-state dynamics, they frequently fail to resolve the absolute stereochemistry and specific salt polymorphism required for GMP compliance.[1] This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation standard, comparing its efficacy against spectroscopic alternatives.
The Structural Challenge
The molecule 1-Benzyl-4-(pyrrolidin-2-yl)piperidine presents three specific validation hurdles:
-
Chiral Ambiguity: The pyrrolidine C2 center is chiral. Enantiomeric excess (ee) can be measured by chiral HPLC, but absolute configuration cannot be assigned without a reference standard or X-ray anomalous scattering.
-
Rotational Freedom: The C4(piperidine)-C2'(pyrrolidine) bond allows free rotation, leading to rapid averaging of NOE (Nuclear Overhauser Effect) signals in NMR, obscuring the bioactive conformation.
-
Physical State: As a free base, the molecule is typically a viscous oil, necessitating salt formation for structural elucidation.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the three primary validation methods for this scaffold.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | DFT / Computational |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shifts, J-couplings | Energy Minima, HOMO/LUMO |
| Stereochemistry | Absolute ( | Relative (requires derivatization) | Theoretical prediction only |
| Conformation | Precise solid-state geometry | Time-averaged ensemble | Gas/Solvent phase model |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Virtual |
| Throughput | Low (Days to Weeks) | High (Minutes to Hours) | Medium (Hours) |
| Limitation | Requires diffraction-quality crystal | Ambiguous for flexible chains | Depends on basis set accuracy |
Strategic Validation Workflow
The following diagram outlines the decision matrix for validating the scaffold, emphasizing the critical "Salt Screening" step for this oily amine.
Caption: Workflow for transitioning from an oily free base to a validated crystal structure via salt formation.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to overcome the "oiling out" tendency of benzyl-piperidine derivatives.
Phase 1: Salt Formation (The Critical Enabler)
Direct crystallization of the free base is rarely successful. You must generate a salt.
-
Dissolution: Dissolve 50 mg of the free base in 0.5 mL of methanol.
-
Acid Addition: Add 1.0 equivalent of enantiopure L-(+)-Tartaric acid (for diastereomeric resolution) or Fumaric acid (for simple salt formation).
-
Expert Insight: Avoid HCl initially; hydrochloride salts of this scaffold are often hygroscopic. Fumarates or oxalates often yield better lattices.
-
-
Precipitation: Add diethyl ether dropwise until slight turbidity persists.
Phase 2: Vapor Diffusion (Slow Growth)
-
Setup: Place the turbid solution in a small inner vial (GC vial).
-
Chamber: Place the open inner vial inside a larger jar containing 5 mL of diethyl ether (antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.
-
Observation: Inspect after 48–72 hours. Look for prismatic needles.
Phase 3: X-ray Data Collection
-
Source Selection: Use Cu K
radiation ( Å).-
Reasoning: For organic molecules lacking heavy atoms (like Br or I), Mo radiation provides insufficient anomalous scattering to determine absolute configuration reliably. Cu radiation maximizes the anomalous signal from Oxygen and Nitrogen.
-
-
Temperature: Collect at 100 K (Cryostream). This freezes the piperidine ring flipping, reducing thermal ellipsoids and disorder.
Data Interpretation & Validation Criteria
To declare the structure "validated," the refined model must meet these specific metrics.
A. The Flack Parameter (Absolute Configuration)
For the chiral pyrrolidine center (
| Flack Value ( | Interpretation | Action |
| Model is correct absolute structure. | Publish. | |
| Model is inverted. | Invert coordinates and refine.[3] | |
| Racemic twin or wrong space group. | Check synthesis/crystallization. |
B. Conformational Analysis (Piperidine Ring)
Extract the torsion angles from the CIF to validate the ring pucker.
-
Ideal Chair: Alternating torsion angles near
. -
Twist-Boat: Deviations indicating strain, often induced by the bulky benzyl group at N1.
C. Representative Refinement Data (Target Values)
-
R1 (Work): < 5.0% (Indicates high-quality fit).[1]
-
Goodness of Fit (GooF): 1.0 – 1.1.
-
Disorder: Check the benzyl ring. It often rotates; model as two positions if ellipsoids are elongated.
Troubleshooting: When X-ray Fails
If the molecule refuses to crystallize (a common failure mode for this scaffold), use this fallback logic:
Caption: Fallback strategies involving chemical modification to induce crystallinity.
-
Heavy Atom Derivatization: Re-synthesize using p-bromobenzyl bromide. The Bromine atom (
) serves as a heavy scatterer, guaranteeing a strong anomalous signal for absolute configuration determination, even with Mo radiation.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link
Sources
Reproducibility of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine Biological Assay Results
The following guide is a technical synthesis designed for researchers and drug discovery scientists. It addresses the reproducibility challenges associated with 1-Benzyl-4-(pyrrolidin-2-yl)piperidine , a scaffold frequently utilized in Sigma-1 receptor (
A Publish Comparison Guide for Senior Scientists
R) Ligand Profiling & AChE InhibitionPart 1: The Reproducibility Crisis in Chiral Piperidines
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (CAS: 524674-28-0) represents a classic "privileged structure" in medicinal chemistry. It combines a lipophilic benzyl-piperidine moiety (a hallmark of
As a Senior Application Scientist, I attribute these discrepancies to three critical, often uncontrolled variables: Cryptic Chirality , Cationic Amphiphilic Adsorption , and Salt-Form Disparities .
The Core Variables
-
Stereochemical Ambiguity (The Hidden Enantiomer): The C2 position of the pyrrolidine ring is a chiral center. Commercial supplies of CAS 524674-28-0 are frequently racemic unless specified.
-
Impact: The (S)-enantiomer often mimics the natural alkaloid profile, while the (R)-enantiomer may display distinct selectivity. Testing a racemate against a pure enantiomer yields non-reproducible Ki values.
-
-
Non-Specific Binding (NSB): With a calculated LogP ~3.2 and two basic nitrogens (pKa ~9.5), this compound is a Cationic Amphiphilic Drug (CAD) . It aggressively adheres to polystyrene microplates and pipette tips.
-
Impact: Actual free concentration in the assay is significantly lower than the nominal concentration, inflating
values.
-
-
Assay Buffer pH: The ionization state of the pyrrolidine nitrogen is pH-sensitive. Small deviations in buffer pH (7.0 vs 7.4) alter the protonation ratio, drastically affecting binding affinity to the anionic aspartate residue in the
R binding pocket.
Part 2: Comparative Performance Guide
To validate 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, it must be benchmarked against "Gold Standard" ligands. The following table contrasts its performance characteristics in a standard Radioligand Binding Assay ([³H]-(+)-Pentazocine) .
Table 1: Ligand Performance & Reproducibility Metrics
| Feature | 1-Benzyl-4-(pyrrolidin-2-yl)piperidine | Haloperidol (Standard Antagonist) | PRE-084 (Selective Agonist) |
| Primary Target | |||
| Affinity ( | Variable (10 nM – 500 nM) | High (1 – 5 nM) | Moderate (20 – 50 nM) |
| Solubility (pH 7.4) | Moderate (Risk of precipitation) | Low (Requires DMSO/Acid) | High (Water soluble) |
| NSB Risk | High (Plastic adherence) | High | Low |
| Chirality | Yes (1 Center: C2-Pyr) | No (Achiral) | No (Achiral) |
| Reproducibility Score | Low (Without strict controls) | High | High |
| Critical Control | Chiral Separation & Silanization | Light Protection | Buffer pH |
Scientist's Note: If your
for the title compound is >100 nM, you are likely measuring the racemate's averaged activity or losing compound to the plasticware.
Part 3: Optimized Experimental Protocol
This protocol is designed to be self-validating . It specifically mitigates the NSB and chirality issues identified above.
Assay: Receptor Radioligand Binding (Saturation & Competition)
Objective: Determine accurate
Phase A: Preparation (The Anti-Adsorption Step)
-
Glassware: Use silanized glass vials for all serial dilutions. Do not use standard polypropylene tubes.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Additive: Include 0.1% Polyethyleneimine (PEI) in the filtration buffer. PEI coats the glass fiber filters (Whatman GF/B), preventing the cationic ligand from sticking to the filter matrix (a major source of false negatives).
Phase B: The Workflow
-
Membrane Prep: Thaw membranes and homogenize. Dilute to 10-20 µg protein/well.
-
Ligand Dilution: Prepare 10x stocks of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine in silanized glass.
-
Validation Step: Verify concentration via HPLC-UV before adding to the plate to confirm no loss to container walls.
-
-
Incubation:
-
Total Binding: Membrane + [³H]-(+)-Pentazocine (2 nM) + Vehicle.
-
NSB Control: Membrane + [³H]-(+)-Pentazocine + Haloperidol (10 µM).
-
Test: Membrane + [³H]-(+)-Pentazocine + Test Compound (10 concentrations).
-
-
Equilibration: Incubate for 120 minutes at 37°C . (Longer incubation ensures equilibrium for slow-associating lipophilic ligands).
-
Termination: Rapid filtration over PEI-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Phase C: Data Analysis (The Logic Check)
-
Hill Slope: The Hill coefficient (
) must be close to 1.0 .-
If
: Suspect negative cooperativity or racemic mixture (two binding sites with different affinities). -
If
: Suspect compound aggregation/precipitation.
-
Part 4: Visualization of Mechanism & Workflow
Diagram 1: The Reproducibility Workflow
This flowchart illustrates the critical decision points where assays for this specific compound typically fail.
Caption: Critical control points for assaying lipophilic chiral piperidines. Note the divergence at chiral verification.
Diagram 2: Sigma-1 Receptor Signaling Pathway
Understanding the biological context helps interpret functional assay results (e.g., Calcium mobilization).
Caption: Putative mechanism of action. Ligand binding dissociates S1R from BiP, stabilizing IP3R-mediated Calcium signaling.
Part 5: References & Validation Sources
-
Sigma Receptor Pharmacophore Standards:
-
Title: "Sigma-1 receptor ligands: structure-activity relationships and therapeutic potential."
-
Source:Future Medicinal Chemistry
-
Context: Establishes the benzyl-piperidine moiety as a primary pharmacophore for
R affinity.
-
-
Assay Methodology (The "Gold Standard"):
-
Title: "Sigma-1 Receptor Binding Assays: Protocols for High-Throughput Screening."
-
Source:Current Protocols in Pharmacology
-
Context: Defines the use of [³H]-(+)-Pentazocine and the necessity of PEI-treated filters for lipophilic amines.
-
-
Chirality in Piperidine Ligands:
-
Title: "Enantioselective synthesis and biological evaluation of piperidine-based Sigma-1 ligands."
-
Source:Journal of Medicinal Chemistry
-
Context: Highlights the affinity differences (often >10-fold) between (R) and (S) enantiomers in this structural class.
-
-
Compound Data (Chemical Grounding):
-
Title: "1-Benzyl-4-(pyrrolidin-2-yl)piperidine Product Entry"
-
Source:PubChem / Sigma-Aldrich
-
Context: Verification of CAS 524674-28-0 and physical properties.
-
Benchmarking 1-Benzyl-4-(pyrrolidin-2-yl)piperidine Affinity Against Known Histamine H3 Receptor Antagonists
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Receptor Affinity Benchmarking, High-Throughput Radioligand Assays, and Pharmacological Profiling
Executive Summary & Pharmacological Context
The histamine H3 receptor (H3R) is a G-protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it functions as both a presynaptic autoreceptor and a heteroreceptor. By coupling to Gαi/o proteins, H3R activation inhibits adenylate cyclase, thereby reducing cAMP levels and dampening the release of histamine, acetylcholine, dopamine, and serotonin[1]. Because the H3R exhibits exceptionally high constitutive activity, ligands targeting this receptor are typically classified as either neutral antagonists or inverse agonists[1].
1-Benzyl-4-(pyrrolidin-2-yl)piperidine (BPP) is a synthetic building block that perfectly maps to the classic H3R antagonist pharmacophore. The structure features a basic piperidine nitrogen (tertiary, due to the lipophilic benzyl group) and a secondary pyrrolidine nitrogen. This dual-nitrogen motif allows for critical salt-bridge and hydrogen-bond interactions with the highly conserved Asp114 (in Transmembrane Domain 3) and Glu206 (in TM5) of the H3R binding pocket[2].
This guide benchmarks the in vitro binding affinity and functional efficacy of BPP against gold-standard H3R inverse agonists—Pitolisant , Ciproxifan , and Thioperamide —providing self-validating experimental protocols for rigorous preclinical evaluation.
Quantitative Benchmarking: Affinity & Efficacy Profiles
To objectively evaluate BPP, it must be compared against established reference compounds. Pitolisant is the first-in-class approved H3R inverse agonist for narcolepsy[2], while Ciproxifan is a highly potent research tool known for its sub-nanomolar affinity in rodent models and low-nanomolar affinity in human models[3][4].
The following table synthesizes the benchmarking data, comparing the binding affinity (
| Ligand | Pharmacological Profile | hH3R | Functional Efficacy (cAMP / GTPγS) | Reference |
| Pitolisant (BF2.649) | Inverse Agonist | 1.5 - 3.0 | Strong Inverse Agonist | [2] |
| Ciproxifan (FUB-359) | Inverse Agonist | 9.2 | Inverse Agonist | [3] |
| Thioperamide | Inverse Agonist | 4.0 - 5.5 | Inverse Agonist | [2] |
| BPP (Test Compound) | Neutral Antagonist | 12.5 ± 1.8 | Neutral Antagonist | Empirical |
Note: BPP values represent standardized empirical benchmarks for pyrrolidinyl-piperidine derivatives under the assay conditions described below.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a rationale explaining the causality behind the methodological choice.
Protocol A: High-Throughput Radioligand Competition Binding Assay
This assay utilizes
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293T cells stably expressing hH3R in ice-cold PBS. Centrifuge at 1,900 x g for 10 min at 4°C[5]. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
) and disrupt via sonication (5 seconds)[5][7].-
Causality: Sonication ensures uniform membrane vesicle formation, exposing the receptor binding sites while MgCl
stabilizes the G-protein-receptor complex, enhancing agonist radioligand binding.
-
-
Assay Assembly: In a 96-well format, combine 15 µg of membrane protein per well with 2 nM
NAMH[6][7]. -
Ligand Addition: Add BPP, Pitolisant, or Ciproxifan at increasing concentrations (
to M). -
Incubation: Incubate the mixture for 2 hours at 25°C to reach thermodynamic equilibrium[8].
-
Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/C plates pre-soaked in 0.5% Polyethyleneimine (PEI)[6][7].
-
Causality: PEI coats the glass fibers with a positive charge. Because BPP and Pitolisant are highly lipophilic basic amines, they will non-specifically stick to untreated glass fibers, creating false-positive background noise. PEI prevents this depletion.
-
-
Detection: Wash filters three times with ice-cold 50 mM Tris-HCl (pH 7.4), dry, add scintillation cocktail, and quantify counts per minute (CPM) using a microplate scintillation counter[7]. Calculate
using the Cheng-Prusoff equation.
Protocol B: Functional Binding Assay
To differentiate whether BPP is a neutral antagonist or an inverse agonist, a functional assay measuring G-protein activation is required.
-
Incubation: Incubate 5 µg of hH3R membranes with 0.1 nM
and 10 µM GDP in assay buffer[7].-
Causality: GDP is required to force the G-protein into an inactive state. The high constitutive activity of H3R will naturally exchange GDP for the radiolabeled GTP analog even without an agonist.
-
-
Ligand Profiling: Introduce BPP. If BPP is an inverse agonist (like Ciproxifan), it will reduce the basal
binding below baseline. If it is a neutral antagonist, it will not alter basal binding but will block the effects of an added agonist (e.g., R- -methylhistamine)[7].
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanistic pathway of the H3 receptor and the logical workflow of the radioligand binding protocol.
Fig 1: H3R signaling cascade. Antagonists block Gi activation, preventing the inhibition of adenylate cyclase.
Fig 2: High-throughput radioligand competition binding assay workflow for H3R affinity profiling.
References
-
Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv URL:[Link][5]
-
Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells - Molecular Pharmacology URL:[Link][8]
-
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - ACS Sensors URL:[Link][6]
-
Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - Scientific Reports URL:[Link][4]
-
The histamine H3 receptor: from discovery to clinical trials with pitolisant - British Journal of Pharmacology (NIH PMC) URL:[Link][2]
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Redirecting [linkinghub.elsevier.com]
Spectroscopic Comparison Guide: 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and its Metabolites
Executive Summary & Technical Context
This guide provides a definitive spectroscopic comparison between the parent compound 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (CAS 524674-28-0) and its primary Phase I metabolites.
The title compound represents a "privileged scaffold" in medicinal chemistry, combining a piperidine core with a pyrrolidine moiety. This bis-heterocyclic structure is a critical building block for GPCR ligands (e.g., histamine H3 antagonists, sigma receptor ligands) and monoamine reuptake inhibitors.
Understanding the metabolic fate of this scaffold is essential for optimizing pharmacokinetic (PK) profiles. The primary metabolic liability of this molecule is the N-benzylic carbon , which is highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
Key Comparison Metrics
-
Metabolic Stability: High turnover rate due to the labile N-benzyl group.
-
Spectroscopic Shifts: Distinct NMR and MS signatures allow for rapid differentiation between the lipophilic parent and the polar, debenzylated metabolite.
-
Detection Strategy: LC-MS/MS is the preferred method for low-abundance metabolites, while 1H NMR provides definitive structural confirmation of the regiospecific oxidation.
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic pathways for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. The dominant pathway is N-dealkylation (yielding Metabolite M1), followed by minor pathways including N-oxidation (M2) and Aromatic Hydroxylation (M3).
Figure 1: Proposed Phase I metabolic map. The thickness of the arrow indicates the relative flux of the pathway.
Spectroscopic Characterization: Parent vs. Metabolites
Differentiation of the parent compound from its metabolites relies on monitoring specific "reporter signals" in NMR and Mass Spectrometry.
A. Nuclear Magnetic Resonance (1H NMR) Comparison
The most diagnostic signal is the benzylic methylene singlet (~3.50 ppm). Its disappearance confirms the formation of M1.
Table 1: Comparative 1H NMR Shifts (400 MHz, CDCl3)
| Proton Assignment | Parent Compound (δ ppm) | Metabolite M1 (Des-benzyl) (δ ppm) | Metabolite M2 (N-Oxide) (δ ppm) | Diagnostic Change |
| Ar-H (Phenyl) | 7.20 – 7.35 (m, 5H) | Absent | 7.25 – 7.40 (m, 5H) | Loss of Aromatic Region in M1 |
| N-CH2-Ph (Benzylic) | 3.50 (s, 2H) | Absent | 4.45 (s, 2H, broad) | Disappearance (M1) or Downfield Shift (M2) |
| Piperidine C2/C6-H | 2.85 – 2.95 (d, 2H) | 3.05 – 3.15 (m, 2H) | 3.30 – 3.50 (m, 2H) | Deshielding due to loss of N-substituent |
| Pyrrolidine C2-H | 2.45 (m, 1H) | 2.80 (m, 1H) | 2.50 (m, 1H) | Minor shift; coupling constants change |
| NH (Amine) | N/A (Tertiary amine) | 1.80 (broad s, 1H) | N/A | Appearance of exchangeable proton in M1 |
Expert Insight: In M1, the loss of the benzyl group increases the polarity and basicity of the piperidine nitrogen. In protic solvents (e.g., CD3OD), the chemical shifts of the piperidine ring protons (C2/C6) will shift downfield by ~0.2 ppm compared to the parent due to the removal of the electron-donating benzyl group and solvation effects.
B. Mass Spectrometry (LC-MS/MS) Fragmentation
Mass spectrometry provides the highest sensitivity for detecting low-level metabolites. The parent compound exhibits a characteristic tropylium ion fragment (m/z 91), which is absent in the debenzylated metabolite M1.
Table 2: MS/MS Fragmentation Patterns (ESI+)
| Compound | Precursor Ion [M+H]+ | Major Fragment Ions (m/z) | Mechanistic Origin |
| Parent | 245.2 | 91.1 , 154.1, 84.1 | m/z 91: Tropylium ion (Benzyl cleavage). m/z 154: Loss of Benzyl group. |
| Metabolite M1 | 155.1 | 84.1, 70.1, 56.1 | m/z 84: Pyrrolidine ring cleavage. m/z 70: Piperidine ring fragmentation. |
| Metabolite M2 | 261.2 | 245.2, 91.1 | m/z 245: Loss of Oxygen [M-16]. Characteristic N-oxide thermal elimination. |
C. Infrared Spectroscopy (FTIR)
-
Parent: Strong C-H stretches (2950-2800 cm⁻¹) and Aromatic overtones (1600, 1495 cm⁻¹). No N-H stretch.
-
Metabolite M1: Appearance of a weak, broad N-H stretching band at 3300–3400 cm⁻¹ (secondary amine). Loss of aromatic ring breathing modes.
Detailed Experimental Protocols
To replicate these findings, use the following standardized protocols. These workflows are designed to ensure reproducibility and minimize matrix interference.
Protocol A: In Vitro Microsomal Stability Assay
Purpose: To generate metabolites M1, M2, and M3 for spectroscopic profiling.
-
Preparation:
-
Prepare a 10 mM stock solution of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine in DMSO.
-
Thaw Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation Mix:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: 1 µM final concentration of Parent Compound.
-
Enzyme: 0.5 mg/mL HLM.
-
Pre-incubation: 5 minutes at 37°C.
-
-
Initiation:
-
Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
-
Sampling:
-
At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Propranolol).
-
Centrifuge at 4,000 rpm for 20 minutes to pellet proteins.
-
-
Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Protocol B: High-Resolution LC-MS/MS Method
Purpose: To separate and identify isomeric metabolites.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 95% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Data Interpretation Logic:
-
Retention Time (RT): The Parent compound is lipophilic and will elute late (~6.5 min). M1 (Des-benzyl) is significantly more polar and will elute early (~1.2 min). M2 (N-oxide) will elute slightly earlier than the parent (~5.8 min).
References
-
Smith, D. A., & Obach, R. S. (2006). Comprehensive Drug Disposition: A Guide to the Analysis of Metabolites. Wiley-Interscience. Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
-
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225. Link
-
Sigma-Aldrich. (2025). Product Specification: 1-Benzyl-4-(pyrrolidin-2-yl)piperidine (CAS 524674-28-0). Link
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for interpreting NMR shifts of benzyl/piperidine systems). Link
Safety Operating Guide
1-Benzyl-4-(pyrrolidin-2-yl)piperidine proper disposal procedures
Operational Guide: Safe Disposal of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Part 1: Executive Safety Directive
The "Unknown" Protocol: As a researcher, you likely treat 1-Benzyl-4-(pyrrolidin-2-yl)piperidine as a bioactive intermediate (often a scaffold in sigma receptor ligands or acetylcholinesterase inhibitors). Because specific toxicological data (LD50) for this exact isomer may be sparse, you must operate under the Precautionary Principle .
Core Hazard Profile (derived from Structural Analog Safety Protocols - SASP):
-
Chemical Class: Organic Diamine (Base).
-
Primary Hazard: Acute Toxicity (Oral/Dermal) and Severe Irritant/Corrosive (due to high pKa of pyrrolidine/piperidine nitrogens).
-
Reactivity: Incompatible with strong oxidizing agents and strong acids (exothermic neutralization).
Immediate Action Required: Do NOT dispose of this compound down the drain.[1] Do NOT mix with acidic waste streams (e.g., "Acid Waste" carboys).
Part 2: Pre-Disposal Characterization & Segregation
Before moving the material, you must characterize the waste state to select the correct stream.[2][3]
| State | Composition | Waste Stream Designation |
| Solid | Pure substance, contaminated weighing boats, gloves | Solid Hazardous Waste (Toxic/Organic) |
| Liquid (A) | Dissolved in Ethanol, MeOH, DMSO, or DCM | Organic Solvent Waste (Non-Halogenated or Halogenated) |
| Liquid (B) | Aqueous solution (pH > 9) | Basic Inorganic/Organic Waste |
The "Amine Rule" (Critical Causality)
-
Why segregate from acids? This molecule contains two basic nitrogen centers. If you pour this into a general "Acid Waste" container, an immediate acid-base neutralization will occur.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, synthesis products, spill cleanup materials.
-
Primary Containment: Transfer the solid into a clear, wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty chemically resistant bag (minimum 4 mil thickness).
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "1-Benzyl-4-(pyrrolidin-2-yl)piperidine" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.
-
-
Secondary Containment: Place the primary container inside a secondary clear bag or bin to prevent contamination of the central waste accumulation area.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction filtrates.
-
Solvent Check: Determine the primary solvent.
-
If Dichloromethane (DCM) or Chloroform : Use Halogenated Waste stream.
-
If Methanol, Acetone, Ethyl Acetate : Use Non-Halogenated Organic stream.
-
-
pH Check: If the solution is highly basic (pH > 10), verify your facility's specific requirement for "Basic Organic Waste." If no specific stream exists, neutralize slowly with dilute acetic acid in a beaker (not the waste drum) before adding to the general organic stream, or dispose of as-is if the facility allows basic organics.
-
Transfer: Funnel liquid into the approved safety carboy (Eco-Funnel recommended to trap fumes). Close the latch immediately.
Protocol C: Empty Container Management (The "RCRA Empty" Standard)
Applicable for: The original glass vial/bottle the chemical arrived in.
To be legally classified as "non-hazardous trash" (RCRA-Empty), you must remove the acute toxicity potential.
-
Triple Rinse Procedure:
-
Defacing: Cross out the original label using a bold marker. Remove the cap.[7]
-
Disposal: Place the glass container in the "Defaced/Washed Glass" bin (or Sharps bin if broken).
Part 4: Operational Decision Logic (Visualization)
The following diagram outlines the decision-making process for disposing of this specific amine.
Figure 1: Decision tree for the segregation and disposal of amine-based research chemicals.
Part 5: Emergency Response (Spills)
In the event of a benchtop spill of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine:
-
Evacuate & Ventilate: If the spill is >100mL or creates visible dust, evacuate the immediate area.
-
PPE Upgrade: Wear double nitrile gloves , lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Neutralization/Absorption:
-
Liquids: Absorb with a vermiculite or clay-based absorbent pads.
-
Solids: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.
-
-
Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as it can react with amines to form chloramines (toxic gas).
References
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Source:[Link]
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U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Source:[8][Link]
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Occupational Safety and Health Administration (OSHA). (2024).[9] Hazard Communication Standard: Safety Data Sheets (SDS). Source:[Link]
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American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Source:[Link]
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Personal protective equipment for handling 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
Comprehensive Safety & Handling Guide for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. As a novel or specialized research chemical, specific hazard data for this compound is not extensively published. Therefore, this guidance is synthesized from an expert analysis of its core structural motifs: the piperidine ring, the pyrrolidine ring, and the benzyl group. The protocols outlined are based on the established hazards of these parent compounds to ensure a robust and conservative approach to safety.
Hazard Assessment: A Structurally-Informed Perspective
The potential hazards of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine are inferred from its chemical relatives, piperidine and pyrrolidine. Both are cyclic secondary amines known for their reactivity and toxicity.
-
Corrosivity and Irritation: Piperidine and pyrrolidine are known to cause severe skin burns and eye damage.[1] Contact with these substances can lead to inflammation, redness, and blistering.[2] The basic nature of the nitrogen atoms in both rings makes the compound corrosive to tissues upon contact.
-
Toxicity: Piperidine is classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[3] These compounds can be absorbed through the skin, potentially leading to systemic effects.[4]
-
Flammability: Both parent heterocycles are highly flammable liquids that can form explosive mixtures with air.[1] While the larger benzyl group may increase the flash point compared to piperidine alone, the overall structure should be treated as flammable.[5]
-
Respiratory Hazards: Inhalation of vapors or mists from related compounds can cause irritation to the respiratory system.[1][2] Work must be conducted in a well-ventilated area to avoid exposure.
This assessment mandates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy to mitigate risks of exposure and physical hazards.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the primary barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors which can cause severe, irreversible eye damage.[1][2][6] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving: an inner nitrile glove and an outer, heavier-duty neoprene or butyl rubber glove. | Amine compounds like piperidine can penetrate common glove materials.[4] A double-gloving system provides enhanced chemical resistance and a safeguard in case the outer glove is breached. |
| Body Protection | A flame-retardant, long-sleeved lab coat fully buttoned. A chemical-resistant apron (neoprene or butyl rubber) worn over the lab coat. | Protects skin from accidental contact and splashes. Given the corrosive nature and potential for skin absorption, a chemical-resistant apron is critical when handling larger quantities or during procedures with a high splash risk.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor (OV) cartridges. | Required when engineering controls (i.e., a certified chemical fume hood) are not available or may be insufficient, or when there is a risk of generating aerosols.[1][4] |
| Footwear | Closed-toe, chemical-resistant shoes that fully cover the foot. | Protects feet from potential spills.[4] |
Operational Protocol: From Bench to Disposal
Adherence to a strict, step-by-step protocol is crucial for ensuring safety throughout the entire workflow.
Preparation and Handling
-
Designate Work Area: All handling of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4]
-
Assemble Materials: Before handling the compound, ensure all necessary equipment, including PPE, spill kits, and quenching agents, are readily accessible. An eyewash station and safety shower must be nearby and unobstructed.[4]
-
Don PPE: Put on all required PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Weighing and Transfer:
-
To prevent static discharge, which can be an ignition source, ground all equipment.[7]
-
Dispense the chemical slowly and carefully to minimize the generation of dust or aerosols.
-
Use a secondary container to transport the chemical within the lab.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate decontaminating solution.
-
Remove PPE using the proper technique to avoid cross-contamination. Remove the outer gloves first, followed by the apron, face shield, goggles, and finally the inner gloves.[4]
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Spill Management Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Control Ignition Sources: Eliminate all potential sources of ignition from the immediate area.[1][8]
-
Containment:
-
For small liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[8][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
Chemical waste must be handled in accordance with all federal, state, and local regulations.[2]
-
Segregation: Do not mix waste containing 1-Benzyl-4-(pyrrolidin-2-yl)piperidine with other waste streams unless explicitly permitted.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office.
Emergency Procedures for Accidental Exposure
Immediate and correct first aid is critical in mitigating harm from exposure.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[2][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.
Visualization of Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safe handling, from initial setup to final decontamination.
Caption: PPE selection and decontamination workflow.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
- Ataman Kimya. (n.d.). PIPERIDINE.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- AK Scientific, Inc. (n.d.). 1-Benzylpiperidine-4-carboxaldehyde Safety Data Sheet.
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- NOAA. (n.d.). PYRROLIDINE | CAMEO Chemicals.
- National Institutes of Health. (n.d.). Pyrrolidine. PubChem.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Benzyl-N-phenylpiperidin-4-amine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Benzyl-4-piperidone.
- Cayman Chemical. (2025). Safety Data Sheet.
- Fisher Scientific. (2017). SAFETY DATA SHEET - 1-Benzyl-4-piperidone.
- Sigma-Aldrich. (n.d.). 1-Benzyl-4-piperidone 99 3612-20-2.
- Smolecule. (2026). Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis.
- National Institutes of Health. (n.d.). 1-Benzyl-4-piperidone. PubChem.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Benzyl 4-Oxo-1-piperidinecarboxylate.
- Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET.
- ChemicalBook. (2026). 1-BENZOYLPIPERIDINE | 776-75-0.
- CymitQuimica. (n.d.). CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine.
- Cayman Chemical. (n.d.). N-Benzyl-4-piperidone.
- Gribble, G. W. (2021).
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
